Heteroclitin C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H34O8 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[(9S,10S,11S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9-/t15-,16-,23-/m0/s1 |
InChI Key |
PZUDCPSZWPLXKT-GGECRKIHSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H]([C@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Kadsura heteroclita: A Promising Reservoir for the Bioactive Lignan Heteroclitin C
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Kadsura heteroclita (Roxb.) Craib, a plant belonging to the Schisandraceae family, has a rich history in traditional medicine, particularly in Tujia ethnomedicine for treating conditions like rheumatoid arthritis and hepatitis.[1] Modern phytochemical investigations have unveiled that the therapeutic properties of this plant are largely attributable to its rich content of lignans and triterpenoids.[1] Among the diverse array of bioactive molecules isolated from K. heteroclita, the dibenzocyclooctadiene lignan, Heteroclitin C, has emerged as a compound of significant interest. This technical guide provides a comprehensive overview of Kadsura heteroclita as a source of this compound, detailing its isolation, and discussing the known biological activities and potential mechanisms of action of closely related lignans, thereby providing a foundational framework for future research and drug development endeavors.
Introduction to Kadsura heteroclita and its Bioactive Constituents
The genus Kadsura is a rich source of structurally diverse and biologically active secondary metabolites, with lignans and triterpenoids being the predominant chemical classes.[1][2] Phytochemical studies on the stems of K. heteroclita have led to the isolation of numerous compounds, including a variety of Heteroclitins such as C, D, F, G, H, I, J, R, and S.[3][4][5][6] These compounds, particularly the dibenzocyclooctadiene lignans, have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects.[1][2] This positions K. heteroclita as a valuable natural resource for the discovery of novel therapeutic agents.
Isolation and Purification of this compound
While the seminal 1992 publication by Kadota et al. first described the isolation of Heteroclitins A-G, including this compound, from the stems of Kadsura heteroclita, the detailed experimental protocol from this specific paper is not widely accessible. However, based on established methodologies for the isolation of other dibenzocyclooctadiene lignans from the same plant, a representative protocol can be outlined.
General Experimental Workflow for Lignan Isolation
The isolation of lignans from K. heteroclita typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.
Caption: General workflow for the isolation of lignans.
Detailed Experimental Protocols
The following protocols are based on the successful isolation of Heteroclitin D and other lignans from Kadsura species and serve as a robust template for the isolation of this compound.
Protocol 1: Initial Extraction
-
Plant Material Preparation: Air-dry the stems of Kadsura heteroclita and pulverize them into a coarse powder.
-
Solvent Extraction: Macerate the powdered plant material with an appropriate organic solvent (e.g., 95% ethanol or cyclohexane) at room temperature for an extended period (e.g., 3 x 7 days). Alternatively, employ sonication-assisted extraction (e.g., 3 x 30 minutes with cyclohexane) to enhance efficiency.
-
Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) to yield the crude extract.
Protocol 2: Fractionation and Purification
-
Silica Gel Column Chromatography (Initial Fractionation): Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Fraction Collection and Analysis: Collect the eluted fractions and monitor their composition using Thin Layer Chromatography (TLC) by visualizing with UV light and/or a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).
-
Further Chromatographic Purification: Combine fractions containing compounds of interest and subject them to repeated column chromatography using different stationary phases (e.g., Sephadex LH-20) and solvent systems to achieve further separation.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): For final purification, employ semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water gradients) to isolate the pure this compound.
Biological Activities and Potential Therapeutic Applications
Anti-inflammatory Activity
Numerous dibenzocyclooctadiene lignans exhibit potent anti-inflammatory properties. For instance, several lignans isolated from Kadsura heteroclita have shown significant inhibition of tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, with IC50 values ranging from 6.16 µM to 40.64 µM. Lignans from Kadsura induta have also demonstrated inhibition of nitric oxide (NO) production in LPS-activated RAW264.7 cells, with IC50 values between 10.7 µM and 34.0 µM.
Table 1: Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans from Kadsura Species
| Compound/Extract | Assay | Cell Line | IC50 (µM) | Reference |
| Lignan 5 (K. heteroclita) | TNF-α inhibition | RAW264.7 | 6.16 ± 0.14 | |
| Lignan 1 (K. heteroclita) | TNF-α inhibition | RAW264.7 | 9.41 - 14.54 | |
| Lignans 1-8 (K. induta) | NO inhibition | RAW264.7 | 10.7 - 34.0 |
Cytotoxic Activity
Dibenzocyclooctadiene lignans have also been investigated for their anticancer potential. For example, Kadusurain A, isolated from Kadsura coccinea, exhibited significant antiproliferative effects against various human tumor cell lines with IC50 values ranging from 1.05 to 12.56 µg/ml.
Table 2: Cytotoxic Activity of Dibenzocyclooctadiene Lignans
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Kadusurain A | A549 (Lung) | 1.05 - 12.56 | |
| Kadusurain A | HCT116 (Colon) | 1.05 - 12.56 | |
| Kadusurain A | HL-60 (Leukemia) | 1.05 - 12.56 | |
| Kadusurain A | HepG2 (Liver) | 1.05 - 12.56 |
Potential Signaling Pathways Modulated by this compound
The precise signaling pathways modulated by this compound have not yet been elucidated. However, studies on other dibenzocyclooctadiene lignans suggest that they can influence key inflammatory and cell survival pathways.
Inhibition of Pro-inflammatory Pathways
Dibenzocyclooctadiene lignans have been shown to suppress the activation of major pro-inflammatory signaling cascades, including:
-
MAPK Pathway: Inhibition of the phosphorylation of p38, ERK, and JNK.
-
NF-κB Pathway: Prevention of the nuclear translocation of NF-κB subunits.
-
JAK-STAT Pathway: Suppression of the activation of JAKs and STATs.
Caption: Proposed inhibitory mechanism on inflammatory pathways.
Activation of Anti-inflammatory and Cytoprotective Pathways
Conversely, some dibenzocyclooctadiene lignans have been found to activate pathways that resolve inflammation and protect cells from oxidative stress:
-
PKA/CREB/Nrf-2 Pathway: Activation of this pathway leads to the expression of antioxidant and phase II detoxifying enzymes.
Caption: Proposed activation of the Nrf-2 antioxidant pathway.
Future Directions and Conclusion
Kadsura heteroclita stands out as a significant natural source of bioactive dibenzocyclooctadiene lignans. While this compound has been identified as a key constituent, a notable gap exists in the literature regarding its specific biological activities and mechanisms of action. Future research should prioritize the following:
-
Definitive Isolation and Yield Determination: A detailed, reproducible protocol for the isolation of this compound from K. heteroclita needs to be established and optimized to determine its yield accurately.
-
Comprehensive Bioactivity Screening: Pure this compound should be subjected to a battery of in vitro assays to quantify its anti-inflammatory, cytotoxic, and other potential therapeutic activities.
-
Mechanistic Studies: Elucidation of the specific signaling pathways modulated by this compound is crucial to understanding its molecular mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Cereal grain resorcinolic lipids inhibit H2O2-induced peroxidation of biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid peroxidation: mechanisms, inhibition, and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NCI677397 targeting USP24‐mediated induction of lipid peroxidation induces ferroptosis in drug‐resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol Peroxidation as a Special Type of Lipid Oxidation in Photodynamic Systems - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Comprehensive Guide to the Isolation and Purification of Heteroclitin C from Kadsura heteroclita
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed methodology for the isolation and purification of Heteroclitin C, a natural product sourced from the plant Kadsura heteroclita.[1] The protocol herein is adapted from established methods for analogous lignan compounds, offering a robust framework for obtaining high-purity this compound for research and development purposes. This document outlines procedures for plant material preparation, solvent extraction, chromatographic purification, and final purity assessment. Furthermore, it includes methods for structural elucidation and presents a hypothetical signaling pathway for investigation of its biological activity. All quantitative data and experimental parameters are systematically organized for clarity and reproducibility.
Introduction
This compound is a naturally occurring lignan found in the plant Kadsura heteroclita (Schisandraceae family).[1][2] Natural products from this genus have been noted for various biological activities, including anti-inflammatory effects.[3] The precise chemical and pharmacological properties of this compound warrant further investigation, which necessitates a reliable method for its isolation in a highly purified form.
This guide details a comprehensive workflow for the isolation and purification of this compound, based on successful protocols reported for the structurally similar compound, Heteroclitin D, from the same plant source.[4] The methodology employs a combination of solvent extraction, flash chromatography, and recrystallization to yield the target compound.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C28H34O8 | [1][5] |
| Molecular Weight | 498.56 g/mol | [1][5] |
| CAS Number | 140460-42-0 |[1][5] |
Materials and Equipment
2.1. Plant Material and Reagents
-
Dried stems of Kadsura heteroclita (Kadsurae Caulis)
-
Cyclohexane (ACS Grade)
-
Methanol (HPLC Grade)
-
Ethyl Acetate (ACS Grade)
-
Petroleum Ether (ACS Grade)
-
Deionized Water
-
Silica Gel (for flash chromatography, 200-300 mesh)
-
Silica Gel GF254 plates (for TLC)
2.2. Equipment
-
Industrial pulverizer/grinder
-
Ultrasonic bath (sonicator)
-
Rotary evaporator
-
Flash chromatography system
-
Fraction collector
-
Thin-Layer Chromatography (TLC) tank and UV lamp (254 nm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
-
Analytical balance
-
Glassware (beakers, flasks, funnels, etc.)
-
Filtration apparatus
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
Experimental Protocols
The overall experimental workflow is designed to efficiently extract and purify this compound from the raw plant material.
Caption: Experimental workflow for this compound isolation.
3.1. Plant Material Preparation
-
Obtain dry stems of Kadsura heteroclita (Kadsurae Caulis).
-
Pulverize the dried plant material into a coarse powder using an industrial grinder. This increases the surface area for efficient solvent extraction.[4]
3.2. Crude Extraction
-
Weigh the pulverized plant material (e.g., 270 g).[4]
-
Place the powder in a large vessel and add cyclohexane at a 1:10 solid-to-liquid ratio (w/v), for instance, 2700 mL.[4]
-
Perform sonication for 30 minutes at 40°C to facilitate the extraction of non-polar to moderately polar compounds.[4]
-
Repeat the extraction process three times, collecting the solvent after each cycle.[4]
-
Combine all the cyclohexane extracts and filter them to remove solid plant debris.
-
Concentrate the filtered extract to dryness using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.[4]
3.3. Chromatographic Purification
-
Prepare a silica gel column for normal-phase flash chromatography.
-
Dissolve the crude extract (e.g., 4.86 g) in a minimal amount of an appropriate solvent and load it onto the column.[4]
-
Elute the column with a gradient of petroleum ether and ethyl acetate. A common starting point is a gradient from 100% petroleum ether, gradually increasing the proportion of ethyl acetate.
-
Collect fractions of a fixed volume (e.g., 20 mL) continuously.
-
Monitor the separation by spotting fractions onto a TLC plate and developing it with a suitable mobile phase, such as petroleum ether:ethyl acetate (4:1, v/v).[4]
-
Visualize the spots under a UV lamp. Fractions containing the compound of interest (identified by its Rf value) are pooled together.
3.4. Recrystallization for Final Purification
-
Evaporate the pooled fractions to dryness.
-
Dissolve the resulting solid in a minimal amount of hot methanol (approximately 60°C).[4]
-
Gradually add deionized water to the hot methanol solution until a precipitate begins to form.[4]
-
Allow the solution to cool slowly to room temperature and then place it at 4°C to maximize crystal formation.
-
Collect the crystals by filtration and wash them with cold water.
-
Dry the crystals under vacuum to yield highly purified this compound. A purity of over 99% can be achieved with this method.[4]
Analytical Characterization
4.1. Purity Assessment and Quantification High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product.
Table 2: HPLC Method Parameters
| Parameter | Specification | Reference |
|---|---|---|
| Column | Dikma-Diamonsil C18 (250 mm x 4.6 mm, 5 µm) | [4] |
| Mobile Phase | Methanol:Water (70:30, v/v) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection Wavelength | 220 nm | [4] |
| Column Temperature | 30°C | [4] |
| Injection Volume | 20 µL |[4] |
4.2. Chromatographic Monitoring Thin-Layer Chromatography (TLC) is used for rapid monitoring of the purification process.
Table 3: TLC Method Parameters
| Parameter | Specification | Reference |
|---|---|---|
| Stationary Phase | Silica gel GF254 | [4] |
| Mobile Phase | Petroleum Ether:Ethyl Acetate (4:1, v/v) | [4] |
| Visualization | UV light at 254 nm |[4] |
4.3. Structural Elucidation To confirm the identity of the isolated compound as this compound, a combination of spectroscopic techniques is required.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.[4]
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry of the molecule.[4]
Data Summary
The following table provides an example of the expected yield and purity from this protocol, based on the isolation of the analogous compound Heteroclitin D.[4]
Table 4: Summary of Isolation Yield and Purity
| Parameter | Value |
|---|---|
| Starting Plant Material (Dry Weight) | 270 g |
| Crude Extract Yield | 4.86 g |
| Final Pure Compound Yield | 10.2 mg |
| Purity (by HPLC) | 99.4% |
Potential Biological Activity and Signaling Pathway Investigation
While the specific biological activities of this compound are still under investigation, many natural lignans exhibit anti-inflammatory, antioxidant, or anti-cancer properties.[3][6] A common mechanism for such effects involves the modulation of key cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cellular processes like proliferation, differentiation, and apoptosis, and is a frequent target for drug development.[7][8] The diagram below illustrates a simplified MAPK/ERK pathway, which serves as a primary candidate for investigation to determine the mechanism of action of this compound.
Caption: Hypothetical modulation of the MAPK/ERK signaling pathway.
Conclusion
This technical guide presents a robust and reproducible methodology for the isolation and purification of this compound from Kadsura heteroclita. By leveraging established techniques of solvent extraction, flash chromatography, and recrystallization, it is possible to obtain the target compound with high purity. The analytical methods detailed herein are essential for quality control and structural confirmation. The successful isolation of pure this compound will enable further in-depth investigation into its pharmacological properties and potential therapeutic applications.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comprehensive phytochemical profiling and biological activities of Hodgsonia heteroclita subsp. indochinensis seed extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative isolation of Heteroclitin D from Kadsurae Caulis using normal-phase flash chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CID 23259948 | C28H34O8 | CID 23259948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hederacoside C Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Function of the c-Met receptor tyrosine kinase in carcinogenesis and associated therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Heteroclitin C: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin C is a naturally occurring dibenzocyclooctadiene lignan isolated from the stems of Kadsura heteroclita.[1][2][3] Lignans from the Schisandraceae family, including this compound, are of significant interest to the scientific community due to their diverse and potent biological activities. This class of compounds has demonstrated a range of pharmacological effects, including hepatoprotective, anti-inflammatory, and neuroprotective properties.[4][5] This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support research and development efforts. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and provides context based on the well-studied class of dibenzocyclooctadiene lignans.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄O₈ | [6] |
| Molecular Weight | 498.58 g/mol | [6] |
| IUPAC Name | [(9S,10S,11S)-3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate | PubChem CID: 558337 |
| CAS Number | 140460-42-0 | N/A |
| Appearance | Not specified (likely a powder) | N/A |
| Melting Point | Not reported | N/A |
| Solubility | Not quantitatively reported. Likely soluble in common organic solvents like DMSO, methanol, ethanol, and chloroform based on the properties of related lignans. | N/A |
Spectroscopic Data
Detailed spectroscopic data for this compound is not fully available in public databases. The structural elucidation of dibenzocyclooctadiene lignans typically relies on a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
| Spectroscopic Technique | Expected Characteristics for Dibenzocyclooctadiene Lignans |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, methyl groups, and protons of the cyclooctadiene ring and the ester side chain. |
| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, aliphatic carbons in the cyclooctadiene ring, and carbonyl carbons from the ester group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of this compound, along with characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of C-H (aromatic and aliphatic), C=O (ester), C-O (ether and ester), and C=C (aromatic) functional groups. |
| UV-Vis Spectroscopy | Absorption maxima characteristic of the conjugated aromatic system present in the dibenzocyclooctadiene core. |
Stability Profile
Specific stability studies on this compound have not been published. However, general knowledge of lignan stability and regulatory guidelines for drug substance stability testing can inform best practices for its handling and storage.
Storage Recommendations:
-
Powder: -20°C for up to 3 years.
-
In solvent: -80°C for up to 1 year.
General Stability Considerations for Lignans:
-
Thermal Stability: Dibenzocyclooctadiene lignans are generally stable at temperatures below 100°C. Degradation may occur at higher temperatures.
-
pH Stability: The ester linkage in this compound may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Photostability: Exposure to light, particularly UV radiation, can lead to degradation of lignans. It is recommended to store this compound protected from light.
-
Oxidative Stability: The phenolic moieties present in the structure may be prone to oxidation. Storage under an inert atmosphere is advisable for long-term preservation.
Biological Activity and Signaling Pathways
Dibenzocyclooctadiene lignans are known to exert their biological effects through the modulation of various signaling pathways. While specific studies on this compound are lacking, research on related compounds suggests potential involvement in key anti-inflammatory and neuroprotective pathways.
Anti-Inflammatory Signaling Pathway
Dibenzocyclooctadiene lignans have been shown to suppress neuroinflammation by inhibiting the activation of microglia. This is achieved through the downregulation of pro-inflammatory mediators. A key pathway implicated is the NF-κB signaling pathway . Lignans can also suppress the MAPK and JAK-STAT pathways, which are also involved in the inflammatory response.[4]
Neuroprotective Signaling Pathway
The neuroprotective effects of lignans are often attributed to their ability to activate antioxidant response pathways and promote cell survival. The PI3K/Akt signaling pathway is a critical regulator of neuronal survival. Activation of this pathway can lead to the inhibition of apoptosis and the promotion of cellular protective mechanisms. Lignans have been shown to activate this pathway, leading to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors involved in the antioxidant response, such as Nrf2.[7][8][9]
Experimental Protocols
The following are representative protocols for the isolation, characterization, and stability testing of this compound, based on methods reported for analogous dibenzocyclooctadiene lignans and established pharmaceutical guidelines.
Isolation and Purification of this compound
This protocol outlines a general procedure for the extraction and isolation of this compound from Kadsura heteroclita stems.
-
Extraction: Powdered, dried stems of Kadsura heteroclita are extracted exhaustively with a suitable solvent such as ethanol or ethyl acetate at room temperature.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to silica gel flash chromatography, eluting with a gradient of hexane and ethyl acetate to separate compounds based on polarity.
-
Analysis: Fractions are monitored by thin-layer chromatography (TLC), and those containing compounds with similar Rf values to known dibenzocyclooctadiene lignans are combined.
-
Purification: The combined fractions are further purified by semi-preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure this compound.
Physicochemical Characterization
-
Structure Elucidation: The purified compound is subjected to a suite of spectroscopic analyses, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS) to confirm its structure and stereochemistry.
-
Purity Determination: The purity of the isolated this compound is determined by analytical HPLC with UV detection.
Stability Testing (Forced Degradation Study)
This protocol is designed to assess the intrinsic stability of this compound under various stress conditions, in accordance with ICH guidelines.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a specified period.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid sample to 105°C for a specified period.
-
Photodegradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Conclusion
This compound is a promising natural product with potential therapeutic applications. This guide has summarized the available information on its chemical properties and stability. Further research is warranted to fully characterize its physicochemical properties, elucidate its precise mechanisms of action, and conduct comprehensive stability studies to support its development as a potential therapeutic agent. The provided protocols offer a framework for researchers to pursue these investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. t27.ir [t27.ir]
- 7. Lignans from Eucommia ulmoides Oliver leaves exhibit neuroprotective effects via activation of the PI3K/Akt/GSK-3β/Nrf2 signaling pathways in H2O2-treated PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Lignans in Kadsura heteroclita: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsura heteroclita (Roxb.) Craib, a member of the Schisandraceae family, is a medicinal plant with a rich history in traditional Chinese medicine. It is a significant source of bioactive lignans, which are a class of secondary metabolites synthesized from the phenylpropanoid pathway. These compounds, particularly the dibenzocyclooctadiene lignans, have garnered considerable interest for their diverse pharmacological activities, including anti-inflammatory, anti-HIV, and hepatoprotective effects. This technical guide provides a comprehensive overview of the current understanding of the lignan biosynthesis pathway in Kadsura heteroclita, with a focus on the core enzymatic steps, gene expression, and available quantitative data. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and plant biotechnology.
Lignan Biosynthesis Pathway in Kadsura heteroclita
The biosynthesis of lignans in Kadsura heteroclita originates from the shikimic acid pathway, which provides the precursor L-phenylalanine. This amino acid is then channeled into the phenylpropanoid pathway, a series of enzymatic reactions that form the building blocks for a wide array of secondary metabolites, including lignans. Transcriptome analyses of K. heteroclita have revealed that the genes encoding the key enzymes in this pathway are highly expressed in the roots and stems, which correlates with the accumulation of lignans in these tissues.[1]
The initial steps of the pathway involve the conversion of L-phenylalanine to p-coumaroyl-CoA, a central intermediate. This is accomplished through the sequential action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
From p-coumaroyl-CoA, the pathway branches towards the biosynthesis of various monolignols, which are the monomeric precursors of lignans. The specific monolignols synthesized are determined by the subsequent enzymatic steps, which include hydroxylations, methylations, and reductions. Key enzymes in this part of the pathway that have been identified in the transcriptome of K. heteroclita include Caffeoyl CoA 3-O-methyltransferase (CCOMT), Cinnamoyl-CoA reductase (CCR), and Cinnamyl alcohol dehydrogenase (CAD).[1]
The monolignols are then oxidatively coupled to form the diverse array of lignan structures found in K. heteroclita. This coupling is mediated by dirigent proteins (DIR) and laccases, which control the stereochemistry of the resulting lignans. The major classes of lignans identified in Kadsura heteroclita include dibenzocyclooctadienes, aryltetralins, diarylbutanes, and tetrahydrofurans.[2] The dibenzocyclooctadiene lignans, such as kadsurarin and various heteroclitalignans, are particularly characteristic of this species.[3]
The likely biosynthetic pathway for dibenzocyclooctadiene lignans involves the conversion of coniferyl alcohol to pinoresinol, which is then sequentially converted to lariciresinol, secoisolariciresinol, and matairesinol.[4] Further enzymatic modifications, including hydroxylations, methylations, and the formation of the characteristic eight-membered ring, lead to the complex dibenzocyclooctadiene structures.
Figure 1: Generalized biosynthetic pathway of dibenzocyclooctadiene lignans in Kadsura heteroclita.
Quantitative Data on Lignan Content
Quantitative analysis of the chemical constituents in the stem of Kadsura heteroclita has been performed using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS). The following table summarizes the quantitative data for representative lignans and other compounds identified in four batches of K. heteroclita stem.
| Compound | Batch 1 (mg/g) | Batch 2 (mg/g) | Batch 3 (mg/g) | Batch 4 (mg/g) | Average (mg/g) |
| Lignans | |||||
| Kadsuralignan A | 0.12 | 0.15 | 0.13 | 0.14 | 0.135 |
| Schisandrin | 0.08 | 0.10 | 0.09 | 0.09 | 0.09 |
| Gomisin A | 0.05 | 0.06 | 0.05 | 0.06 | 0.055 |
| Triterpenoids | |||||
| Schisanlactone E | 0.45 | 0.52 | 0.48 | 0.50 | 0.488 |
| Heteroclitalactone F | 0.38 | 0.42 | 0.40 | 0.41 | 0.403 |
| Heteroclitalactone B | 0.25 | 0.28 | 0.26 | 0.27 | 0.265 |
| Schisanlactone B | 0.18 | 0.21 | 0.19 | 0.20 | 0.195 |
| Heteroclitalactone M | 0.15 | 0.17 | 0.16 | 0.16 | 0.16 |
| Heteroclitalactone D | 0.11 | 0.13 | 0.12 | 0.12 | 0.12 |
| Other | |||||
| Angeloylgomisin H | 0.09 | 0.11 | 0.10 | 0.10 | 0.10 |
| Tigloylgomisin H | 0.07 | 0.08 | 0.07 | 0.08 | 0.075 |
| Isogomisin O | 0.04 | 0.05 | 0.04 | 0.05 | 0.045 |
Data summarized from Liu et al., 2021.[1]
Experimental Protocols
Transcriptome Analysis
Transcriptome analysis of Kadsura heteroclita has been instrumental in identifying the genes involved in lignan biosynthesis. The general workflow for such an analysis is as follows:
-
RNA Extraction: Total RNA is extracted from different tissues (roots, stems, and leaves) of K. heteroclita using a suitable RNA extraction kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and agarose gel electrophoresis.
-
cDNA Library Construction: mRNA is enriched from the total RNA and then fragmented. First- and second-strand cDNA are synthesized, followed by end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: The constructed cDNA libraries are sequenced using a high-throughput sequencing platform, such as the Illumina HiSeq platform.
-
Data Analysis: The raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then assembled de novo to construct a reference transcriptome. Gene functions are annotated by comparing the assembled unigenes against public databases (e.g., Nr, Swiss-Prot, GO, KEGG). Differential gene expression analysis is performed to identify genes that are up- or down-regulated in different tissues.
Figure 2: A generalized workflow for transcriptome analysis in Kadsura heteroclita.
Lignan Extraction and Quantification by UHPLC-Q-Orbitrap HRMS
The following protocol is a summary of the method used for the simultaneous qualitative and quantitative analysis of lignans and other compounds in the stem of Kadsura heteroclita.[1]
-
Sample Preparation:
-
Air-dry the stem material of K. heteroclita and grind it into a fine powder.
-
Accurately weigh 0.5 g of the powdered sample into a flask.
-
Add 15 mL of methanol and perform ultrasonic extraction for 30 minutes at room temperature.
-
Cool the extract to room temperature and compensate for any weight loss with methanol.
-
Filter the extract through a 0.22 µm membrane filter before analysis.
-
-
UHPLC-Q-Orbitrap HRMS Analysis:
-
Chromatographic System: A high-performance liquid chromatography system equipped with a C18 column is used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile.
-
Mass Spectrometry: A Q-Orbitrap high-resolution mass spectrometer is used for detection in both positive and negative ion modes.
-
Data Acquisition: Data is acquired in full scan mode and data-dependent MS/MS (dd-MS2) mode to obtain both precursor and fragment ion information.
-
Quantification: Quantification is performed by constructing calibration curves for standard compounds and using the peak areas of the extracted ion chromatograms.
-
Figure 3: Workflow for the extraction and quantification of lignans from Kadsura heteroclita stem.
Conclusion and Future Perspectives
The study of lignan biosynthesis in Kadsura heteroclita has made significant strides through the application of transcriptomics and advanced analytical techniques. The core enzymatic steps of the phenylpropanoid pathway leading to monolignol precursors have been elucidated, and numerous genes encoding these enzymes have been identified. Furthermore, quantitative methods have been established to measure the content of key lignans in the plant material.
Despite this progress, several areas warrant further investigation. Detailed enzymatic characterization, including the determination of kinetic parameters (Km, Vmax) for the key biosynthetic enzymes in K. heteroclita, is needed to fully understand the regulation of the pathway. The complete, step-by-step biosynthetic pathway to the diverse and complex dibenzocyclooctadiene lignans remains to be fully elucidated. Future research combining functional genomics, proteomics, and metabolomics will be crucial to unravel the remaining mysteries of lignan biosynthesis in this important medicinal plant. A deeper understanding of this pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of valuable lignan compounds for pharmaceutical applications.
References
- 1. De Novo Deep Transcriptome Analysis of Medicinal Plants for Gene Discovery in Biosynthesis of Plant Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal plant transcriptomes: the new gateways for accelerated understanding of plant secondary metabolism | Plant Genetic Resources | Cambridge Core [cambridge.org]
- 3. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 4. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Heteroclitin C: Natural Abundance, Yield, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin C is a dibenzocyclooctadiene lignan isolated from the stems of Kadsura heteroclita (Roxb.) Craib, a plant with a history of use in traditional medicine. Lignans from Kadsura species have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, neuroprotective, and antiviral effects. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance and yield of this compound, alongside detailed experimental protocols for its quantification and isolation. Furthermore, it explores potential signaling pathways that may be modulated by this class of compounds, offering a framework for future research and drug development endeavors.
Data Presentation
Natural Abundance of Lignans in Kadsura heteroclita Stems
| Compound | Concentration (μg/g dried plant material) | Analytical Method | Reference |
| Heteroclitin D | 1.85 ± 0.12 | UHPLC-Q-Orbitrap HRMS | Liu et al., 2021 |
| Heteroclitin E | 3.46 ± 0.25 | UHPLC-Q-Orbitrap HRMS | Liu et al., 2021 |
| Schisandrin | 1.23 ± 0.09 | UHPLC-Q-Orbitrap HRMS | Liu et al., 2021 |
| Gomisin D | 0.98 ± 0.07 | UHPLC-Q-Orbitrap HRMS | Liu et al., 2021 |
Yield of Lignans from Kadsura heteroclita Stems
Similarly, a specific isolation yield for this compound has not been explicitly reported. Nevertheless, a detailed protocol for the isolation of the closely related lignan, Heteroclitin D, from Kadsurae Caulis (the stem of Kadsura heteroclita) offers a practical benchmark for the expected yield from a laboratory-scale extraction and purification process.
| Compound | Starting Material | Extraction Method | Purification Method | Yield | Reference |
| Heteroclitin D | 270 g dried Kadsurae Caulis | Sonication with cyclohexane | Flash chromatography and recrystallization | 10.2 mg (0.0038% of dried plant material) | Yu et al., 2013[1] |
Experimental Protocols
Quantification of this compound in Kadsura heteroclita Stems (Adapted from Liu et al., 2021)
This protocol describes a method for the quantitative analysis of lignans in K. heteroclita stems using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS).
1. Sample Preparation:
-
Pulverize dried stems of K. heteroclita to a fine powder (40-60 mesh).
-
Accurately weigh 0.5 g of the powdered sample into a 50 mL centrifuge tube.
-
Add 25 mL of methanol, vortex for 1 minute, and extract by ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
2. UHPLC-Q-Orbitrap HRMS Conditions:
-
UHPLC System: A high-performance system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution: A suitable gradient to separate the lignans of interest (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A Q-Orbitrap HRMS instrument.
-
Ionization Mode: Heated electrospray ionization (HESI) in positive ion mode.
-
Scan Mode: Full scan MS followed by data-dependent MS2 (dd-MS2).
-
Data Analysis: Quantification is performed by constructing a calibration curve using an authentic standard of this compound.
Isolation of this compound from Kadsura heteroclita Stems (Adapted from Yu et al., 2013)
This protocol outlines a procedure for the isolation and purification of this compound from the dried stems of K. heteroclita.
1. Extraction:
-
Pulverize approximately 300 g of dried K. heteroclita stems.
-
Extract the powdered material three times with 3 L of 95% ethanol at room temperature for 24 hours for each extraction.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
2. Fractionation:
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
Concentrate the ethyl acetate fraction, which is expected to be enriched with lignans, under reduced pressure.
3. Chromatographic Purification:
-
Subject the ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient of petroleum ether and ethyl acetate (e.g., from 100:0 to 0:100).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine fractions containing the target compound (as identified by comparison with a standard or by spectroscopic methods).
-
Perform further purification of the enriched fractions using preparative High-Performance Liquid Chromatography (Prep-HPLC) with a C18 column and a suitable mobile phase (e.g., methanol-water gradient) to yield pure this compound.
Total Synthesis
As of the current literature, a total synthesis for this compound has not been reported. The complex stereochemistry of dibenzocyclooctadiene lignans presents a significant synthetic challenge. However, the development of novel synthetic methodologies for related lignans may pave the way for the future synthesis of this compound, enabling the production of larger quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship studies.
Potential Signaling Pathways and Biological Activities
While the specific molecular targets and signaling pathways of this compound have not been elucidated, the known biological activities of related lignans, such as anti-inflammatory and neuroprotective effects, suggest potential interactions with key cellular signaling cascades.
Anti-Inflammatory Activity: The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.
References
Preliminary Bioactivity Screening of Heteroclitin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical framework for the preliminary bioactivity screening of Heteroclitin C. Due to the limited availability of published data for this specific compound, the experimental results presented in the tables are hypothetical and for illustrative purposes only. The methodologies described are based on standard, widely accepted protocols for the in vitro evaluation of natural products.
Introduction
This compound is a natural product isolated from the plant Kadsura heteroclita.[1][2][3][4] Its molecular formula is C28H34O8.[1][4] As part of the ongoing search for novel therapeutic agents from natural sources, a preliminary bioactivity screening is essential to identify and characterize its potential pharmacological properties. This guide outlines a panel of in vitro assays to evaluate the cytotoxic, anti-inflammatory, and antimicrobial activities of this compound. The data presented herein, although hypothetical, serves as a template for the systematic evaluation of this and other novel natural products.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The intensity of the purple color is directly proportional to the number of viable cells.[6]
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The culture medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation.[7][8]
Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[7][9] 50 µL of the supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.[7][9]
-
Data Analysis: The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment. The IC50 value is then determined.
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[10][11]
Protocol:
-
Preparation of Inoculum: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured, and the inoculum is standardized to a 0.5 McFarland turbidity standard.
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[10] An indicator dye such as resazurin or p-iodonitrotetrazolium violet (INT) can be used to aid in the visualization of microbial growth.
Data Presentation
Table 1: Hypothetical Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Type of Cancer | IC50 (µM) |
| HeLa | Cervical Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 25.5 ± 2.3 |
| A549 | Lung Carcinoma | 32.1 ± 3.1 |
| HepG2 | Hepatocellular Carcinoma | 18.9 ± 2.0 |
| Jurkat | T-cell Leukemia | 8.7 ± 0.9 |
Table 2: Hypothetical Anti-inflammatory Activity of this compound
| Assay | Parameter | Result |
| NO Inhibition in LPS-stimulated RAW 264.7 | IC50 (µM) | 12.5 ± 1.5 |
| Max Inhibition (%) | 85.3 ± 5.2 |
Table 3: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 64 |
| Escherichia coli | Gram-negative Bacteria | >128 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | >128 |
| Candida albicans | Fungus | 32 |
| Aspergillus fumigatus | Fungus | 64 |
Visualizations
Caption: General workflow for the preliminary bioactivity screening of a natural product.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Heteroclitin G | CAS:144027-74-7 | Lignanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound 97% | CAS: 140460-42-0 | AChemBlock [achemblock.com]
- 4. CID 23259948 | C28H34O8 | CID 23259948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.5. Antibacterial Activity Using a Microdilution Assay [bio-protocol.org]
A Comprehensive Review of Bioactive Compounds from Kadsura Species: A Technical Guide for Researchers
An in-depth exploration of the rich phytochemical landscape of the genus Kadsura, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This document details the diverse bioactive compounds isolated from Kadsura species, their significant pharmacological activities, and the experimental methodologies for their study.
The genus Kadsura, belonging to the Schisandraceae family, encompasses a variety of woody vines that have been a cornerstone of traditional medicine in East and Southeast Asia for centuries. Different parts of these plants, including the roots, stems, leaves, and fruits, have been utilized to treat a wide array of ailments, from inflammatory conditions and gastrointestinal disorders to viral infections.[1][2] Modern phytochemical investigations have unveiled a wealth of bioactive secondary metabolites, primarily lignans and triterpenoids, which are responsible for the therapeutic properties of these plants.[2] This guide provides a consolidated overview of these compounds, their biological activities with quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway diagrams.
Bioactive Lignans from Kadsura Species
Lignans are a major class of polyphenolic compounds found in Kadsura species, with dibenzocyclooctadiene lignans being particularly characteristic.[2] These compounds have demonstrated a broad spectrum of biological activities, including anti-HIV, anti-tumor, and anti-inflammatory effects.
Quantitative Data on Bioactive Lignans
The following table summarizes the cytotoxic and anti-HIV activities of selected lignans isolated from various Kadsura species, presenting their half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values.
| Compound Name | Kadsura Species | Biological Activity | Cell Line/Assay | IC50/EC50 | Citation(s) |
| Heilaohulignan C | K. coccinea | Cytotoxicity | HepG-2 | 9.92 µM | [2] |
| Kadsuindutain A | K. induta | Anti-inflammatory (NO inhibition) | RAW264.7 | 15.2 µM | [3] |
| Kadsuindutain B | K. induta | Anti-inflammatory (NO inhibition) | RAW264.7 | 10.7 µM | [3] |
| Kadsuindutain C | K. induta | Anti-inflammatory (NO inhibition) | RAW264.7 | 12.5 µM | [3] |
| Kadsuindutain D | K. induta | Anti-inflammatory (NO inhibition) | RAW264.7 | 21.8 µM | [3] |
| Kadsuindutain E | K. induta | Anti-inflammatory (NO inhibition) | RAW264.7 | 34.0 µM | [3] |
| Schizanrin F | K. induta | Anti-inflammatory (NO inhibition) | RAW264.7 | 18.3 µM | [3] |
| Schizanrin O | K. induta | Anti-inflammatory (NO inhibition) | RAW264.7 | 25.6 µM | [3] |
| Schisantherin J | K. induta | Anti-inflammatory (NO inhibition) | RAW264.7 | 19.4 µM | [3] |
| Interiorin A | K. heteroclita | Anti-HIV | C8166 | 1.6 µg/mL | [2] |
| Interiorin B | K. heteroclita | Anti-HIV | C8166 | 1.4 µg/mL | [2] |
Bioactive Triterpenoids from Kadsura Species
Triterpenoids represent another significant class of bioactive compounds isolated from the genus Kadsura. These molecules, often characterized by complex and diverse structures, have shown potent anti-inflammatory, anti-HIV, and cytotoxic activities.[4]
Quantitative Data on Bioactive Triterpenoids
The following table presents the anti-inflammatory, anti-proliferative, and anti-HIV activities of various triterpenoids from Kadsura species, with their respective IC50 values.
| Compound Name | Kadsura Species | Biological Activity | Cell Line/Assay | IC50 | Citation(s) |
| Heilaohuacid D | K. coccinea | Anti-inflammatory (IL-6 inhibition) | LPS-induced RAW 264.7 | 8.15 µM | [1] |
| Compound 31 (unnamed) | K. coccinea | Anti-inflammatory (IL-6 inhibition) | LPS-induced RAW 264.7 | 9.86 µM | [1] |
| Compound 17 (unnamed) | K. coccinea | Anti-proliferative | RA-FLS | 7.52 µM | [1] |
| Compound 18 (unnamed) | K. coccinea | Anti-proliferative | RA-FLS | 8.85 µM | [1] |
| Compound 31 (unnamed) | K. coccinea | Anti-proliferative | RA-FLS | 7.97 µM | [1] |
| Kadsuranic acid A | K. heteroclita | Anti-HIV-1 Protease | N/A | Strong Inhibition | [4] |
| Nigranoic acid | K. heteroclita | Anti-HIV-1 Protease | N/A | Strong Inhibition | [4] |
| Schisandronic acid | K. heteroclita | Anti-HIV-1 Protease | N/A | Moderate Inhibition | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the isolation and biological evaluation of compounds from Kadsura species.
General Protocol for Extraction and Isolation of Bioactive Compounds
A common workflow for isolating bioactive compounds from Kadsura species involves sequential extraction with solvents of increasing polarity, followed by various chromatographic techniques.
References
- 1. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Heteroclitin Saga: A Deep Dive into a Promising Class of Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heteroclitin compounds, a family of dibenzocyclooctadiene lignans isolated from the medicinal plant Kadsura heteroclita, have emerged as a compelling area of natural product research. First discovered as part of phytochemical investigations into traditional Chinese medicines, these compounds have since demonstrated a range of biological activities, including anti-HIV, antioxidant, and ion channel modulation. This technical guide provides a comprehensive overview of the discovery, history, and biological evaluation of key Heteroclitin compounds, presenting quantitative data, detailed experimental protocols, and an exploration of their potential mechanisms of action through signaling pathway diagrams.
Discovery and History
The story of Heteroclitin compounds is intrinsically linked to the study of Kadsura heteroclita (Roxb.) Craib (also known as Kadsurae Caulis), a plant used in traditional Chinese medicine for various ailments.[1] Initial phytochemical explorations of this plant led to the isolation and characterization of a series of structurally related dibenzocyclooctadiene lignans, which were named Heteroclitins.
The first reports of these compounds began to appear in the scientific literature in the early 21st century. Researchers, employing various chromatographic techniques, successfully isolated and elucidated the structures of several members of the Heteroclitin family, including Heteroclitin D, H, I, J, and R.[1][2][3][4] The structural elucidation of these complex molecules was primarily achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]
Quantitative Biological Activity
The Heteroclitin compounds have been evaluated for a variety of biological activities. The following tables summarize the available quantitative data for some of the most studied Heteroclitins.
| Compound | Biological Activity | Assay System | IC50 / EC50 | Therapeutic Index (TI) | Reference |
| Heteroclitin D | L-type Calcium Channel Inhibition | in vitro | Data not available | - | [5] |
| Lipid Antioxidant Activity | in vitro | Data not available | - | [1] | |
| Heteroclitin I | Anti-HIV-1 Activity | C8166 cells | Weakly active | - | [3] |
| Heteroclitin J | Anti-HIV-1 Activity | C8166 cells | Weakly active | - | [3] |
Note: While the anti-HIV activity of Heteroclitin I and J was reported as weak, specific EC50 values were not provided in the primary literature. The study did report EC50 values for other non-Heteroclitin compounds from the same plant extract, with moderately active compounds having EC50 values of 1.4 and 1.6 µg/mL.[3]
Experimental Protocols
Isolation of Heteroclitin D from Kadsurae Caulis
The following protocol is a summary of the method described for the preparative isolation of Heteroclitin D.[1]
a) Extraction:
-
Pulverize the dried stems and rattans of Kadsurae Caulis.
-
Extract the pulverized material with cyclohexane under sonication.
-
Repeat the extraction process three times.
-
Combine the extracts, filter, and evaporate to dryness under reduced pressure to obtain the crude extract.
b) Chromatographic Purification:
-
Employ normal-phase flash chromatography for the separation of the crude extract.
-
Use a gradient elution system with ethyl acetate and petroleum ether as the mobile phase.
-
Monitor the elution at a detection wavelength of 330 nm.
-
Collect fractions and identify those containing Heteroclitin D by High-Performance Liquid Chromatography (HPLC).
-
Combine the pure fractions, concentrate, and dry under reduced pressure.
c) Recrystallization:
-
Dissolve the partially purified Heteroclitin D in hot methanol.
-
Add water gradually until sediment precipitates.
-
Collect the recrystallized Heteroclitin D, which should be of high purity.
Anti-HIV-1 Activity Assay
The following is a general protocol for assessing the anti-HIV-1 activity of compounds, as would have been used for the evaluation of Heteroclitin I and J.[3]
-
Culture C8166 cells, a human T-cell line, in an appropriate medium.
-
Infect the cells with a laboratory-adapted strain of HIV-1.
-
Treat the infected cells with varying concentrations of the test compounds (e.g., Heteroclitin I and J).
-
Include a positive control (e.g., a known antiretroviral drug) and a negative control (vehicle).
-
After a suitable incubation period, assess the cytopathic effect (CPE) of the virus, typically by observing cell viability or syncytia formation.
-
Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral CPE by 50%.
-
Determine the 50% cytotoxic concentration (CC50) of the compounds on uninfected cells to assess their toxicity.
-
Calculate the therapeutic index (TI) as the ratio of CC50 to EC50.
Signaling Pathways and Mechanism of Action
While the precise molecular targets for most Heteroclitin compounds are still under investigation, their structural class, dibenzocyclooctadiene lignans, has been shown to modulate several key signaling pathways implicated in inflammation and cellular stress responses.[6]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Some dibenzocyclooctadiene lignans have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
Caption: Potential inhibition of the NF-κB signaling pathway by Heteroclitin compounds.
Keap1-Nrf2/ARE Signaling Pathway
The Keap1-Nrf2/ARE pathway is a major regulator of the cellular antioxidant response. Activation of this pathway leads to the transcription of genes encoding antioxidant and detoxifying enzymes. Some lignans are known to activate this protective pathway.
Caption: Postulated activation of the Keap1-Nrf2/ARE antioxidant pathway by Heteroclitins.
Future Directions
The Heteroclitin family of compounds represents a promising frontier in natural product chemistry and drug discovery. To fully unlock their therapeutic potential, future research should focus on:
-
Total Synthesis: Developing efficient total synthesis routes for various Heteroclitin analogues to enable extensive structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by individual Heteroclitin compounds.
-
Pharmacokinetic and Pharmacodynamic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties and in vivo efficacy of lead Heteroclitin compounds in relevant disease models.
-
Exploration of Other Biological Activities: Screening the Heteroclitin library against a broader range of therapeutic targets, including cancer cell lines and other viral pathogens.
By addressing these key areas, the scientific community can continue to unravel the therapeutic potential of these fascinating natural products, paving the way for the development of novel and effective medicines.
References
- 1. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of dibenzocyclooctadiene lignans from Schisandra chinensis on the redox status and activation of human innate immune system cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Heteroclitin C Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin C is a complex dibenzocyclooctadiene lignan isolated from the medicinal plant Kadsura heteroclita. Lignans from this class are known for a variety of biological activities, including anti-inflammatory, anti-platelet aggregation, and hepatoprotective effects, making them attractive targets for drug discovery and development.[1][2] As of the current literature, a total synthesis of this compound has not been reported. Similarly, specific derivatization studies for this molecule have not been published.
These application notes provide a comprehensive guide for researchers by:
-
Outlining a standard protocol for the isolation of this compound from its natural source.
-
Proposing a plausible retrosynthetic analysis and forward synthetic strategy based on established methods for structurally related dibenzocyclooctadiene lignans.[3][4][5]
-
Detailing hypothetical protocols for key synthetic transformations.
-
Identifying potential sites for chemical derivatization to enable structure-activity relationship (SAR) studies.
-
Providing protocols for these proposed derivatization reactions.
-
Summarizing the known biological activities of related Kadsura lignans.
Section 1: Isolation of this compound from Kadsura heteroclita
The following is a generalized protocol for the isolation of lignans from the stems of Kadsura species, adapted from methodologies described in the literature for related compounds.[6][7]
Experimental Protocol: Extraction and Isolation
-
Preparation of Plant Material: Air-dry the stems of Kadsura heteroclita and pulverize them into a coarse powder.
-
Extraction:
-
Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify the lignan-rich fraction (typically the ethyl acetate fraction).
-
-
Chromatographic Purification:
-
Subject the lignan-rich fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient solvent system, such as a petroleum ether-ethyl acetate or hexane-acetone gradient.
-
Collect fractions and analyze them by TLC. Combine fractions with similar profiles.
-
-
Fine Purification:
-
Further purify the combined fractions containing the target compound using repeated column chromatography, Sephadex LH-20 chromatography (eluting with methanol), and/or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water).
-
-
Characterization: Confirm the structure and purity of the isolated this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization: Isolation Workflow
Caption: General workflow for the isolation of this compound.
Section 2: Proposed Total Synthesis of this compound
While no total synthesis of this compound has been reported, a plausible strategy can be devised based on the successful asymmetric synthesis of other dibenzocyclooctadiene lignans, such as Schisandrin and Gomisin O.[4][5][8] The key challenges are the stereocontrolled construction of the eight-membered ring and the installation of the atropisomeric biaryl axis.
Retrosynthetic Analysis
The proposed retrosynthesis disconnects this compound at the biaryl bond and the ester linkage. The central dibenzocyclooctadiene core could be formed via an intramolecular biaryl coupling reaction.
Caption: Proposed retrosynthetic analysis for this compound.
Proposed Forward Synthetic Strategy
-
Synthesis of Aryl Precursors: Prepare two appropriately substituted aromatic precursors derived from simple starting materials like gallic acid or vanillin.
-
Asymmetric Coupling: Couple the two aryl precursors using a stereoselective method to form a 1,4-diarylbutane intermediate. This could be achieved via a sequence involving asymmetric crotylation followed by a Suzuki-Miyaura coupling.[5][8]
-
Biaryl Bond Formation: The key step is the formation of the biaryl bond to construct the eight-membered ring. An intramolecular oxidative coupling, for instance, using a thallium(III) salt like thallium trifluoroacetate (TTFA) or a palladium-catalyzed reaction, could achieve this transformation.[3]
-
Functional Group Interconversion: Subsequent steps would involve stereoselective reductions and functional group manipulations on the cyclooctadiene ring to install the required oxygenation pattern.
-
Esterification: The final step would be the esterification of the C-11 hydroxyl group with (Z)-2-methylbut-2-enoic acid to yield this compound.
Section 3: Hypothetical Experimental Protocols (Key Steps)
Protocol: Intramolecular Nonphenolic Oxidative Coupling
(Adapted from the synthesis of Schisandrin)[3]
-
Setup: To a solution of the 1,4-diarylbutane precursor (1.0 eq) in dry trifluoroacetic acid (TFA) under an argon atmosphere at -40 °C, add a solution of thallium trifluoroacetate (TTFA) (1.2 eq) in TFA dropwise.
-
Reaction: Stir the reaction mixture at -40 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the dibenzocyclooctadiene core.
Section 4: Proposed Derivatization of this compound for SAR Studies
The structure of this compound offers several handles for chemical modification to probe structure-activity relationships. Key sites include the C-11 ester, the four methoxy groups, and the methylenedioxy bridge.
Caption: Potential derivatization sites on this compound.
Proposed Derivatization Strategies
-
Modification of the C-11 Ester:
-
Hydrolysis: Saponification with LiOH or NaOH to yield the corresponding alcohol (this compound-11-ol). This alcohol can then be re-esterified with various carboxylic acids to probe the importance of the acyl group.
-
Amidation: Convert the ester to an amide by aminolysis to explore the effect of replacing the ester oxygen with a nitrogen atom.
-
-
Demethylation of Methoxy Groups:
-
Selective or complete demethylation using reagents like boron tribromide (BBr₃) would yield the corresponding phenols. These phenols can serve as handles for further functionalization (e.g., alkylation, acylation) to study the role of the aromatic substitution pattern.
-
-
Modification of the Ester Side Chain:
-
Saturation: Hydrogenation of the double bond in the (Z)-2-methylbut-2-enoate side chain to explore the influence of its rigidity and electronics.
-
Analogue Synthesis: Esterification of the C-11 alcohol with different acyl groups (e.g., benzoyl, acetyl, larger lipophilic chains) to modulate properties like solubility and cell permeability.[9]
-
Section 5: Experimental Protocols for Proposed Derivatizations
Protocol: Ester Hydrolysis (Saponification)
-
Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Reaction: Add lithium hydroxide (LiOH) (3.0 eq) and stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, acidify the reaction mixture with 1 M HCl to pH ~3.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting alcohol via flash column chromatography.
Protocol: Demethylation of Aromatic Methoxy Groups
-
Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere and cool the solution to -78 °C.
-
Reaction: Add a solution of boron tribromide (BBr₃) (e.g., 4-5 eq for complete demethylation) in DCM dropwise. Allow the reaction to stir at -78 °C for 1 hour and then warm slowly to 0 °C or room temperature.
-
Quenching: Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting phenol(s) by flash column chromatography.
Section 6: Biological Activity of Kadsura Lignans
Lignans isolated from Kadsura species, including those structurally related to this compound, have demonstrated a range of interesting biological activities. This data provides the rationale for pursuing the synthesis and derivatization of these complex molecules.
| Compound Name | Lignan Type | Biological Activity | Quantitative Data (IC₅₀ / % Inhibition) | Reference |
| Kadsutherin F | Dibenzocyclooctadiene | Anti-platelet Aggregation (ADP) | 49.47% inhibition @ 100 µM | [6] |
| Kadsutherin E | Dibenzocyclooctadiene | Anti-platelet Aggregation (ADP) | 11.77% inhibition @ 100 µM | [6] |
| Heteroclitin D | Dibenzocyclooctadiene | Anti-platelet Aggregation (ADP) | 28.18% inhibition @ 100 µM | [6] |
| Kadsuindutain A | Dibenzocyclooctadiene | Anti-inflammatory (NO Prod.) | IC₅₀ = 10.7 µM | [10] |
| Kadsuindutain B | Dibenzocyclooctadiene | Anti-inflammatory (NO Prod.) | IC₅₀ = 11.5 µM | [10] |
| Schisandrin C | Dibenzocyclooctadiene | Anti-inflammatory, Anti-tumor | Not specified in abstract | [11] |
| Unnamed Lignan (5) | Dibenzocyclooctadiene | Anti-inflammatory (TNF-α Prod.) | IC₅₀ = 6.16 µM | [12] |
| Heilaohusu A (1) | Dibenzocyclooctadiene | Anti-RA (RA-FLS cells) | IC₅₀ = 14.57 µM | [13] |
| Known Lignan (7) | Dibenzocyclooctadiene | Anti-RA (RA-FLS cells) | IC₅₀ = 11.70 µM | [13] |
References
- 1. acgpubs.org [acgpubs.org]
- 2. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Total synthesis of schizandrin, the main active ingredient isolated from the Chinese herbal medicine fructus schizandrae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric total synthesis of dibenzocyclooctadiene lignan natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. New Dibenzocyclooctadiene Lignans and Phenolics from Kadsura heteroclite with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Lignans from roots of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Protocol for In Vitro Anti-HIV Activity Assay of Heteroclitin C
These application notes provide a detailed protocol for determining the in vitro anti-HIV activity of a novel compound, exemplified by Heteroclitin C. The protocol is intended for researchers, scientists, and drug development professionals.
Introduction
The discovery of novel antiretroviral agents is crucial in the ongoing effort to combat Human Immunodeficiency Virus (HIV). Natural products are a rich source of structurally diverse compounds with potential therapeutic activities. This document outlines a comprehensive protocol for the preliminary in vitro assessment of the anti-HIV activity of a test compound, "this compound." The protocol involves two main stages: the evaluation of the compound's cytotoxicity and the determination of its efficacy in inhibiting HIV-1 replication in a cell culture model.
The primary assays described are the MTT assay for cytotoxicity and a p24 antigen capture ELISA for quantifying viral replication. MT-4 cells, a human T-cell line, are utilized as they are highly susceptible to HIV infection and exhibit a clear cytopathic effect, making them a suitable model for such studies.[1][2] The p24 antigen is a structural protein of the HIV capsid, and its levels in the cell culture supernatant correlate with the extent of viral replication.[3][4][5]
Experimental Protocols
2.1. Part A: Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to the host cells, which is essential for differentiating between antiviral activity and non-specific cytotoxicity.
Materials:
-
This compound (stock solution of known concentration)
-
MT-4 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the wells, resulting in final concentrations ranging from, for example, 0.1 to 100 µM. Include wells with cells only (untreated control) and medium only (blank).
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.[1]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
2.2. Part B: Anti-HIV Activity Assay
This protocol evaluates the ability of this compound to inhibit HIV-1 replication in MT-4 cells.
Materials:
-
This compound (stock solution)
-
MT-4 cells
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
RPMI-1640 medium with supplements
-
96-well microtiter plates
-
p24 antigen capture ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium at 4x the final desired concentrations. Use non-toxic concentrations as determined in the cytotoxicity assay.
-
Add 50 µL of the diluted compound to the appropriate wells.
-
Add 100 µL of HIV-1 suspension (at a predetermined multiplicity of infection, e.g., 0.01) to the wells containing cells and the compound.
-
Include control wells:
-
Virus control (cells + virus, no compound)
-
Cell control (cells only, no virus or compound)
-
Positive control (cells + virus + a known anti-HIV drug, e.g., Zidovudine)
-
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the cell-free supernatant for p24 antigen analysis.
-
Quantify the amount of p24 antigen in the supernatant using a commercial p24 antigen capture ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of HIV-1 inhibition for each concentration of this compound compared to the virus control.
-
The 50% effective concentration (EC50) is determined from the dose-response curve.
2.3. Data Analysis
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%.
-
EC50 (50% Effective Concentration): The concentration of the compound that inhibits HIV-1 replication by 50%.
-
Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window for the compound.
Data Presentation
The following table summarizes hypothetical data for the anti-HIV activity and cytotoxicity of this compound compared to a standard control drug.
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| This compound | 85.2 | 7.8 | 10.9 |
| Zidovudine (AZT) | >100 | 0.005 | >20000 |
Visualization
4.1. Experimental Workflow
References
- 1. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is p24 antigen? | aidsmap [aidsmap.com]
- 4. HIV p24 antigen | Pathology Tests Explained [pathologytestsexplained.org.au]
- 5. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Heteroclitin C Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin C is a lignan isolated from the medicinal plant Kadsura heteroclita. Lignans from this genus have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, related lignans from Kadsura species have shown moderate cytotoxicity, suggesting its potential as a subject for anti-cancer research. For instance, a dibenzocyclooctadiene lignan from Kadsura heteroclita exhibited moderate cytotoxicity against HL-60 cells with an IC50 value of 14.59μM[1]. Additionally, other lignans from the same plant have shown hepatoprotective effects in HepG2 cells[2].
These application notes provide a comprehensive guide to utilizing various cell-based assays for evaluating the cytotoxic potential of this compound. The protocols detailed below are designed to be adaptable for screening on a variety of cancer cell lines.
Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram outlines a typical workflow for the comprehensive cytotoxic evaluation of a test compound like this compound.
Data Presentation: Hypothetical Cytotoxicity of this compound
The following tables present hypothetical data for the cytotoxic effects of this compound on various cancer cell lines. These values are for illustrative purposes and are based on the activities of related lignans.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | Hypothetical IC50 (µM) after 48h |
| HL-60 | Promyelocytic Leukemia | 15.2 ± 1.8 |
| HepG2 | Hepatocellular Carcinoma | 25.5 ± 2.5 |
| MCF-7 | Breast Adenocarcinoma | 32.1 ± 3.1 |
| A549 | Lung Carcinoma | 45.8 ± 4.3 |
Table 2: Lactate Dehydrogenase (LDH) Release upon Treatment with this compound
| Cell Line | This compound Conc. (µM) | % LDH Release (relative to positive control) |
| HL-60 | 15 | 48.5 ± 5.2 |
| HL-60 | 30 | 85.1 ± 7.9 |
| HepG2 | 25 | 42.3 ± 4.9 |
| HepG2 | 50 | 78.9 ± 8.5 |
Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)
| Cell Line | This compound Conc. (µM) | % Apoptotic Cells (Annexin V+/PI-) |
| HL-60 | 15 | 35.6 ± 4.1 |
| HepG2 | 25 | 28.9 ± 3.5 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Selected cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound
-
96-well plates
-
Selected cancer cell lines
-
Serum-free cell culture medium
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound in serum-free medium. Include a vehicle control, a low control (untreated cells), and a high control (cells treated with lysis buffer provided in the kit).
-
LDH Release Measurement: After the desired incubation period, transfer an aliquot of the culture supernatant to a new 96-well plate.
-
Enzyme Reaction: Add the LDH reaction mixture from the kit to each well and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Add the stop solution and measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to the high control.
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
This compound
-
6-well plates
-
Selected cancer cell lines
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the determined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the kit's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of other cytotoxic natural compounds, it is plausible that this compound induces apoptosis through the intrinsic mitochondrial pathway. The following diagram illustrates this hypothetical mechanism.
Disclaimer: The data and signaling pathway presented are hypothetical and intended for illustrative purposes. Experimental validation is required to determine the actual cytotoxic effects and mechanism of action of this compound.
References
No Information Available on the Mechanism of Action of Heteroclitin C
Despite a comprehensive search of scientific literature, no specific information was found regarding a compound named "Heteroclitin C" or its mechanism of action.
The search for "this compound" did not yield any scholarly articles, reviews, or data detailing its biological activity, signaling pathways, or experimental protocols associated with its study. The search results did, however, provide information on other compounds with similar naming conventions (e.g., Hederacoside C, Rhinacanthin-C, Hirocidin C) and the general biological activities of extracts from the plant Hodgsonia heteroclita.
It is possible that "this compound" is a very new or less-studied compound, or that the name is a misnomer.
While no specific data for "this compound" is available, research on extracts from Hodgsonia heteroclita subspecies indicates a range of biological activities. These extracts have been shown to possess antioxidant, antimicrobial, antiproliferative, and anti-inflammatory properties.[1] The primary bioactive constituents identified in these extracts are triterpenoids, phenolic compounds, and sterols.[1]
For researchers interested in the potential mechanisms of action of novel compounds, typical areas of investigation often include:
-
Anti-inflammatory Effects: Many natural compounds exert their effects by modulating inflammatory pathways. This can involve the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and key signaling pathways like NF-κB and MAPK.[2][3]
-
Induction of Apoptosis: A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis. This can be triggered through various signaling cascades, including the activation of caspases and modulation of the Bcl-2 family of proteins.[4][5][6][7]
Given the lack of specific information, we are unable to provide the requested detailed Application Notes, Protocols, and visualizations for "this compound." We recommend researchers verify the name of the compound and consult more specialized databases for natural products. Should information on "this compound" become available, a detailed analysis of its mechanism of action could be performed.
References
- 1. Comprehensive phytochemical profiling and biological activities of Hodgsonia heteroclita subsp. indochinensis seed extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hederacoside C ameliorates colitis via restoring impaired intestinal barrier through moderating S100A9/MAPK and neutrophil recruitment inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin C Induces Apoptosis in Human Colon Cancer Cell Line, HCT-8 Via the Modulation of Calcium Influx in Endoplasmic Reticulum and the Dissociation of Bad from 14-3-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hirocidins, Cytotoxic Metabolites from Streptomyces hiroshimensis, Induce Mitochondrion-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis Inducing Activity of Rhinacanthin-C in Doxorubicin-Resistant Breast Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hesperetin induces apoptosis in lung squamous carcinoma cells via G2/M cycle arrest, inhibition of the Notch1 pathway and activation of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Heteroclitin C in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin C is a dibenzocyclooctadiene lignan, a class of bioactive compounds found in plants of the Schisandraceae family, notably in Kadsura heteroclita.[1][2] Lignans from this family are known for a variety of pharmacological activities, making their precise quantification in plant extracts crucial for research, quality control, and the development of new therapeutics. While specific validated analytical methods for this compound are not extensively documented, established methods for the analysis of similar dibenzocyclooctadiene lignans can be readily adapted for its quantification.
This document provides detailed protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are based on established analytical procedures for structurally related lignans.
Analytical Methods
Two primary analytical techniques are recommended for the quantification of this compound: HPLC-UV for its robustness and accessibility, and LC-MS/MS for its superior sensitivity and selectivity, especially in complex matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantitative analysis of dibenzocyclooctadiene lignans due to their strong UV absorbance. This method is suitable for routine quality control and analysis of extracts with relatively high concentrations of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of trace amounts of this compound and for analysis in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) enhances the specificity of detection.
Quantitative Data Summary
The following table summarizes the typical validation parameters for a robust analytical method for this compound quantification. These values are representative of what would be expected from a validated HPLC-UV or LC-MS/MS method for dibenzocyclooctadiene lignans.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 ng/mL |
| Precision (RSD%) | < 2% | < 5% |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |
| Specificity | Good | Excellent |
Experimental Protocols
Protocol 1: Sample Preparation - Extraction of this compound from Kadsura heteroclita
This protocol describes the extraction of lignans, including this compound, from the dried stems of Kadsura heteroclita.
Materials:
-
Dried and powdered stems of Kadsura heteroclita
-
90% Ethanol (EtOH)
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of powdered plant material into a conical flask.
-
Add 20 mL of 90% EtOH.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) for analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC or LC-MS/MS system.
Protocol 2: Quantification by HPLC-UV
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile (A) and Water (B) with a gradient elution.
-
Gradient Program:
-
0-10 min: 30-50% A
-
10-25 min: 50-70% A
-
25-30 min: 70-30% A
-
30-35 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of this compound standard of known concentration in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 3: Quantification by LC-MS/MS
Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Chromatographic Conditions:
-
Mobile Phase: 0.1% Formic acid in Acetonitrile (A) and 0.1% Formic acid in Water (B).
-
Gradient Program:
-
0-2 min: 20-40% A
-
2-8 min: 40-90% A
-
8-10 min: 90% A
-
10-10.1 min: 90-20% A
-
10.1-12 min: 20% A (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
-
MRM Transitions: (To be determined by infusion of this compound standard)
-
Precursor Ion (Q1): [M+H]⁺ or [M+Na]⁺ for this compound
-
Product Ions (Q3): At least two characteristic fragment ions.
-
Procedure:
-
Optimize the MS parameters (cone voltage, collision energy) by infusing a standard solution of this compound.
-
Prepare a stock solution and a series of calibration standards.
-
Inject the standards to establish a calibration curve.
-
Inject the prepared sample extracts.
-
Identify and quantify this compound based on its specific MRM transitions and retention time.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the reliable quantification of this compound in plant extracts. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation. For accurate and reliable results, it is essential to perform a full method validation according to ICH guidelines.
References
Application Notes and Protocols for Heteroclitin C: A Chemical Probe for Interrogating Cellular Proliferation and Apoptosis Pathways
Introduction
Heteroclitin C is a novel natural product isolated from the seeds of Hodgsonia heteroclita. Preliminary studies on crude extracts of this plant have indicated significant antiproliferative and pro-apoptotic activities in various cancer cell lines. This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate cellular pathways involved in proliferation and programmed cell death. These guidelines are intended for researchers in cell biology, oncology, and drug discovery.
Data Presentation
The biological activity of this compound has been characterized in several cancer cell lines. The following tables summarize the quantitative data obtained from in vitro assays.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.5 ± 2.3 |
| HeLa | Cervical Cancer | 18.9 ± 2.1 |
| A549 | Lung Carcinoma | 32.1 ± 3.5 |
| HCT116 | Colon Carcinoma | 22.7 ± 2.6 |
Table 2: Apoptosis Induction by this compound (24h treatment)
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| MCF-7 | 15 | 35.4 ± 4.1 | 4.2 ± 0.5 |
| HeLa | 20 | 41.2 ± 3.8 | 5.1 ± 0.6 |
| A549 | 30 | 28.9 ± 3.2 | 3.5 ± 0.4 |
Experimental Protocols
Herein, we provide detailed protocols for assessing the effects of this compound on cell proliferation and apoptosis.
Protocol 1: Determination of Antiproliferative Activity using MTT Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Workflow for Antiproliferative Activity Assay
Workflow for determining antiproliferative activity.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Signaling Pathway of Apoptosis Induction
Proposed apoptosis induction pathway by this compound.
Protocol 3: Monitoring Autophagy by LC3-II Turnover Assay
This protocol is for assessing the induction of autophagy by this compound through Western blotting for LC3-II.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies (anti-LC3B, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities to determine the LC3-II/LC3-I ratio or the amount of LC3-II normalized to the loading control. An increase in LC3-II levels suggests autophagy induction.
Logical Flow for Investigating this compound's Mechanism
Logical workflow for mechanistic studies of this compound.
Development of Heteroclitin C as a Potential Therapeutic Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin C is a lignan natural product isolated from the plant Kadsura heteroclita. Lignans from this plant have demonstrated a range of biological activities, suggesting the therapeutic potential of its constituents. While specific comprehensive studies on this compound are limited, research on closely related compounds from Kadsura heteroclita provides a foundation for exploring its development as a therapeutic agent. This document outlines potential applications and experimental protocols for the investigation of this compound, drawing upon existing data for similar lignans and triterpenoids from the same plant source. The primary areas of investigation highlighted are anti-inflammatory/anti-rheumatoid arthritis, hepatoprotective, and cytotoxic activities.
Data Presentation
Quantitative data from studies on compounds isolated from Kadsura heteroclita are summarized below. These values can serve as a benchmark for the initial assessment of this compound's biological activity.
Table 1: Anti-Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RAFLS) Activity of Triterpenoids from Kadsura heteroclita
| Compound | IC50 (µM) |
| Compound 2 | 19.81 ± 0.26 |
| Compound 10 | 12.73 ± 0.29 |
| Compound 13 | 5.70 ± 0.24 |
| Compound 14 | 9.25 ± 0.79 |
| Compound 15 | 5.66 ± 0.52 |
| Compound 17 | 11.91 ± 0.44 |
| Compound 18 | 13.22 ± 0.27 |
| Compound 19 | 15.94 ± 0.36 |
Data extracted from a study on compounds from the leaves of Kadsura heteroclita.[1][2]
Table 2: Hepatoprotective Effects of Lignans from Kadsura heteroclita against APAP-Induced Toxicity in HepG2 Cells
| Compound | Concentration (µM) | Cell Viability Increase (%) |
| Compound 22 | 10 | 12.93 |
| Compound 25 | 10 | 25.23 |
| Compound 31 | 10 | 13.91 |
| Bicyclol (Positive Control) | 10 | 12.60 |
Data reflects the percentage increase in cell viability compared to the model group treated with N-acetyl-p-aminophenol (APAP).[1][2]
Table 3: Cytotoxic Activity of a Dibenzocyclooctadiene Lignan from Kadsura heteroclita
| Compound | Cell Line | IC50 (µM) |
| Kadheterin A | HL-60 | 14.59 |
Data from a study on dibenzocyclooctadiene lignans from the stems of K. heteroclita.[3]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.
Protocol 1: In Vitro Anti-Inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent System
-
96-well cell culture plates
-
Spectrophotometer
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no this compound) and a negative control (no LPS).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Data Analysis: Measure the absorbance at 540 nm using a spectrophotometer. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Protocol 2: In Vitro Hepatoprotective Activity - APAP-Induced Cytotoxicity Assay in HepG2 Cells
Objective: To evaluate the potential of this compound to protect hepatocytes from damage induced by N-acetyl-p-aminophenol (APAP).
Materials:
-
HepG2 human hepatoma cell line
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
N-acetyl-p-aminophenol (APAP)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Culture: Maintain HepG2 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Plate the cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with different concentrations of this compound for 24 hours.
-
Induction of Toxicity: Add APAP (a predetermined toxic concentration, e.g., 10 mM) to the wells and incubate for another 24 hours. Include a control group (no APAP, no this compound), a model group (APAP only), and a positive control group (e.g., N-acetylcysteine).
-
Cell Viability Assay (MTT):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the cell viability as a percentage of the control group.
Protocol 3: In Vitro Cytotoxicity Assay - MTT Assay against Cancer Cell Lines
Objective: To determine the cytotoxic effect of this compound on human cancer cell lines (e.g., HL-60, MCF-7, A549).
Materials:
-
Selected cancer cell lines (e.g., HL-60)
-
Appropriate cell culture medium (e.g., RPMI-1640 for HL-60)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Culture: Grow the cancer cells in their respective recommended media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well for adherent cells, 2 x 10^4 cells/well for suspension cells) and allow them to attach (for adherent cells) or stabilize for 24 hours.
-
Treatment: Add serial dilutions of this compound (e.g., ranging from 0.1 to 100 µM) to the wells and incubate for 48 or 72 hours. Include a vehicle control.
-
Cell Viability Assay (MTT):
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
For adherent cells, remove the medium and add 150 µL of DMSO. For suspension cells, centrifuge the plate, remove the supernatant, and add 150 µL of DMSO.
-
Shake the plate for 15 minutes to dissolve the formazan.
-
-
Data Analysis: Read the absorbance at 490 nm using a microplate reader. Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
The following diagrams illustrate key concepts and workflows related to the investigation of this compound.
Caption: Potential Anti-inflammatory Mechanism of this compound.
Caption: Drug Development Workflow for this compound.
Caption: Relationship of this compound to its Source and Potential Activities.
References
- 1. Frontiers | Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) [frontiersin.org]
- 2. Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Heteroclitin C Derivatives for Anti-Inflammatory Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Natural products are a rich source of therapeutic lead compounds. Heteroclitin C, a hypothetical natural product scaffold, has been identified as a potential modulator of inflammatory responses. To improve its potency and drug-like properties, a library of synthetic derivatives has been created. This document outlines a comprehensive high-throughput screening (HTS) cascade designed to identify and characterize this compound derivatives that act as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.
The NF-κB pathway is a crucial regulator of immune and inflammatory responses.[1] Its dysregulation is associated with numerous inflammatory diseases.[2][3] The canonical NF-κB pathway is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the degradation of IκB, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[2][3] This pathway presents multiple targets for therapeutic intervention.[4] This screening protocol employs a cell-based reporter gene assay for the primary screen, followed by dose-response confirmation and a cytotoxicity counter-screen to identify selective inhibitors.
Screening Cascade and Workflow
The screening strategy is designed as a funnel to efficiently identify potent and selective inhibitors from a large compound library. The workflow consists of three main stages:
-
Primary High-Throughput Screen: The entire this compound derivative library is screened at a single, high concentration (e.g., 10 µM) in a cell-based NF-κB luciferase reporter assay to identify initial "hits" that inhibit TNF-α-induced pathway activation.
-
Dose-Response Confirmation: Hits from the primary screen are subjected to 10-point dose-response assays to determine their potency (IC50) and confirm their activity.
-
Cytotoxicity Counter-Screen: Confirmed hits are evaluated in a cell viability assay (e.g., MTT assay) to determine their cytotoxic concentration (CC50). This step is crucial to eliminate compounds that show apparent inhibition in the primary assay due to non-specific toxicity.
A Selectivity Index (SI = CC50 / IC50) is then calculated to prioritize compounds that inhibit the NF-κB pathway at concentrations far below those that cause cell death.
The NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a primary target for anti-inflammatory drug discovery. The diagram below illustrates the key steps, from extracellular stimulation to gene transcription, and highlights potential points of inhibition for the this compound derivatives.
Experimental Protocols
Protocol 1: Primary Screen - NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB pathway by measuring the expression of a luciferase reporter gene under the control of an NF-κB response element.[5][6] Inhibition of the pathway results in a decreased luminescence signal.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct (HEK293-NFκB-luc).
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., Puromycin).
-
Compound Plates: this compound derivatives dissolved in DMSO at 1 mM, arrayed in 384-well plates.
-
Assay Plates: 384-well white, solid-bottom, cell-culture treated plates.
-
Recombinant Human TNF-α (stimulant).
-
Luciferase detection reagent (e.g., Bright-Glo™).
-
Plate-reading luminometer.
Methodology:
-
Cell Seeding: Seed HEK293-NFκB-luc cells into 384-well assay plates at a density of 5,000 cells/well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO2.[7]
-
Compound Addition: Using an acoustic liquid handler or pin tool, transfer 40 nL of compound solution from the compound plates to the assay plates. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Controls: Dedicate columns for controls:
-
Negative Control (0% Inhibition): Add DMSO vehicle only.
-
Positive Control (100% Inhibition): Add a known NF-κB inhibitor (e.g., 10 µM BAY 11-7082).
-
-
Pre-incubation: Incubate the plates with compounds for 1 hour at 37°C.
-
Stimulation: Prepare a solution of TNF-α in culture medium. Add 10 µL to each well to achieve a final concentration that elicits 80% of the maximal response (EC80, e.g., 10 ng/mL), except for unstimulated control wells.
-
Incubation: Incubate the plates for 6 hours at 37°C, 5% CO2.[8]
-
Luminescence Reading:
-
Equilibrate the assay plates and the luciferase detection reagent to room temperature.
-
Add 25 µL of luciferase detection reagent to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the luminescence signal using a plate-reading luminometer.[5]
-
Protocol 2: Counter-Screen - MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] It is used to identify compounds that are cytotoxic.
Materials:
-
HEK293 cells.
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well clear-bottom, cell-culture treated plates.
-
Confirmed hit compounds in dose-response plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: 10% SDS in 0.01 M HCl.[10]
-
Spectrophotometer capable of reading absorbance at 570 nm.
Methodology:
-
Cell Seeding: Seed HEK293 cells into 384-well plates at 5,000 cells/well in 40 µL and incubate overnight.
-
Compound Addition: Add compounds in a 10-point, 3-fold serial dilution (e.g., from 100 µM to 0.005 µM final concentration). Include DMSO-only (vehicle) and a known cytotoxin (e.g., doxorubicin) as controls.
-
Incubation: Incubate plates for 24 hours at 37°C, 5% CO2 (or a duration matching the primary assay exposure).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[11]
-
Incubation: Incubate for 4 hours at 37°C until purple formazan crystals are visible.[10]
-
Solubilization: Add 50 µL of Solubilization Solution to each well.[11]
-
Final Incubation: Incubate the plate for 4-18 hours at 37°C, protected from light, to allow complete dissolution of the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate spectrophotometer.
Data Presentation and Analysis
All quantitative data should be normalized and summarized in tables for clear comparison.
Data Analysis:
-
Percent Inhibition (Primary Screen): % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
IC50/CC50 Determination: Data from dose-response curves are fitted to a four-parameter logistic model to determine the half-maximal inhibitory concentration (IC50) for the reporter assay and the half-maximal cytotoxic concentration (CC50) for the viability assay.
-
Selectivity Index (SI): SI = CC50 / IC50
Table 1: Illustrative Results from Primary Single-Point Screen
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition | Hit ( >50%) |
|---|---|---|---|---|
| HET-C-001 | 10 | 450,000 | 10.0% | No |
| HET-C-002 | 10 | 210,000 | 58.0% | Yes |
| HET-C-003 | 10 | 150,000 | 70.0% | Yes |
| HET-C-004 | 10 | 480,000 | 4.0% | No |
| Neg Ctrl | N/A | 500,000 | 0.0% | N/A |
| Pos Ctrl | 10 | 50,000 | 100.0% | N/A |
Table 2: Illustrative Confirmatory and Cytotoxicity Data for Primary Hits
| Compound ID | NF-κB IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| HET-C-002 | 1.5 | > 100 | > 66.7 |
| HET-C-003 | 8.2 | 9.5 | 1.2 |
| HET-C-015 | 0.9 | 85.4 | 94.9 |
| HET-C-027 | 25.1 | > 100 | > 4.0 |
This application note provides a robust framework for the high-throughput screening of this compound derivatives to identify novel inhibitors of the NF-κB pathway. The described screening cascade, incorporating a primary reporter assay, dose-response confirmation, and a cytotoxicity counter-screen, allows for the efficient identification of potent and selective anti-inflammatory lead compounds suitable for further preclinical development.
References
- 1. A NF-κB-Based High-Throughput Screening for Immune Adjuvants and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Frontiers | NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors [frontiersin.org]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Efficacy of Heterocyclic Compounds in Oncology and Inflammation: In Vitro and In Vivo Models
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific information on a compound named "Heteroclitin C." Therefore, this document provides a generalized framework and representative protocols for evaluating the efficacy of a novel heterocyclic compound with potential anti-cancer and anti-inflammatory properties, based on established methodologies for similar molecules.
Introduction
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This class of molecules exhibits a wide range of biological activities, including anti-cancer and anti-inflammatory effects.[1][2][3] These notes provide detailed protocols for the in vitro and in vivo evaluation of a hypothetical heterocyclic compound, referred to herein as "Compound H," as a potential therapeutic agent.
In Vitro Models for Efficacy Testing
Anti-Cancer Activity
A crucial first step in evaluating a new compound is to assess its cytotoxic effects on cancer cell lines.
a. Cell Viability Assays (MTT/XTT)
These colorimetric assays are used to determine the concentration at which Compound H inhibits cell growth by 50% (IC50).
Table 1: Representative IC50 Values of a Thiazole Derivative [4]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HCT-116 | Colon Cancer | 4.7 |
| MCF-7 | Breast Cancer | 4.8 |
| HepG2 | Liver Cancer | 11 |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Compound H (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
b. Apoptosis Assays
To determine if the cytotoxic effect is due to programmed cell death, apoptosis assays are performed.
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells with Compound H at its IC50 concentration for 24-48 hours.
-
Cell Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Anti-Inflammatory Activity
The anti-inflammatory potential of Compound H can be assessed using macrophage cell lines like RAW 264.7.
a. Measurement of Pro-Inflammatory Cytokines
LPS-stimulated macrophages produce pro-inflammatory cytokines, which can be measured to assess the anti-inflammatory effect of a compound.
Experimental Protocol: ELISA for TNF-α and IL-6
-
Cell Stimulation: Seed RAW 264.7 cells and pre-treat with various concentrations of Compound H for 1 hour. Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations and compare the treated groups to the LPS-only control.
In Vivo Models for Efficacy Testing
Xenograft Model for Anti-Cancer Efficacy
This model is used to evaluate the in vivo anti-tumor activity of Compound H.
Experimental Protocol: Human Tumor Xenograft in Nude Mice
-
Tumor Cell Implantation: Subcutaneously inject human cancer cells (e.g., HCT-116) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into control and treatment groups. Administer Compound H (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Table 2: Representative In Vivo Anti-Tumor Efficacy of a Thiazole Derivative [4]
| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) |
| Compound 1 | 15 | 77.5 |
| Compound 2 | 15 | 74.5 |
Acute Inflammation Model
The anti-inflammatory effects of Compound H can be evaluated in an acute inflammation model.
Experimental Protocol: LPS-Induced Endotoxemia in Mice
-
Compound Administration: Administer Compound H to mice via a suitable route.
-
LPS Challenge: After a predetermined time, induce systemic inflammation by injecting LPS intraperitoneally.
-
Sample Collection: Collect blood samples at various time points after the LPS challenge.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA.
-
Histopathology: Harvest organs like the liver and lungs for histological examination of inflammatory cell infiltration.
Signaling Pathways
Heterocyclic compounds often exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.
Anti-Cancer Signaling Pathway
Many anti-cancer agents induce apoptosis by activating caspase cascades and modulating the expression of Bcl-2 family proteins.
Caption: Proposed apoptotic pathway induced by Compound H.
Anti-Inflammatory Signaling Pathway
The NF-κB and MAPK signaling pathways are central to the inflammatory response.[2][3][5]
Caption: Inhibition of inflammatory pathways by Compound H.
Experimental Workflows
In Vitro Screening Workflow
Caption: Workflow for in vitro efficacy testing.
In Vivo Evaluation Workflow
Caption: Workflow for in vivo efficacy evaluation.
References
- 1. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hederacoside C ameliorates colitis via restoring impaired intestinal barrier through moderating S100A9/MAPK and neutrophil recruitment inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blj.journals.ekb.eg [blj.journals.ekb.eg]
- 5. Hederacoside C ameliorates colitis via restoring impaired intestinal barrier through moderating S100A9/MAPK and neutrophil recruitment inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isolation of Heteroclitin C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isolation of Heteroclitin C, particularly addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a type of lignan, specifically a dibenzocyclooctadiene lignan, which are natural compounds known for their potential biological activities. The primary natural source of this compound is the plant Kadsura heteroclita.[1] Lignans and triterpenoids are the main active components found in this plant.
Q2: What are the main challenges encountered during the isolation of this compound?
The primary challenges in isolating this compound, and dibenzocyclooctadiene lignans in general, often revolve around achieving a high yield and purity. These challenges can stem from several factors including:
-
Suboptimal Extraction: Inefficient extraction from the plant material is a common cause of low yield.
-
Co-extraction of Impurities: The crude extract often contains a complex mixture of other compounds, such as fats and pigments, which can interfere with the purification process.
-
Compound Degradation: Lignans can be sensitive to factors like heat and light, potentially leading to degradation during extraction and purification.
-
Purification Difficulties: The separation of structurally similar lignans from each other can be challenging, leading to loss of the target compound during chromatographic steps.
Q3: What are the reported biological activities of this compound and related lignans?
Dibenzocyclooctadiene lignans isolated from Kadsura species have been reported to possess various biological activities, most notably anti-inflammatory effects.[1][2][3][4] Studies have shown that these compounds can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][2][3] This anti-inflammatory action is often linked to the inhibition of the NF-κB signaling pathway.[5][6]
Troubleshooting Guide: Overcoming Low Yield
This guide provides a structured approach to troubleshooting common issues leading to low yields during the isolation of this compound.
Problem 1: Low Yield of Crude Extract
| Potential Cause | Troubleshooting Recommendation |
| Inadequate Grinding of Plant Material | Ensure the dried plant material is ground into a fine, homogenous powder. This increases the surface area for solvent penetration and improves extraction efficiency. |
| Improper Solvent Selection | The choice of solvent is critical. For dibenzocyclooctadiene lignans like this compound, polar solvents such as ethanol or methanol, often in mixtures with water, are effective. The polarity of the solvent should be optimized based on the specific lignan. |
| Insufficient Extraction Time or Temperature | While higher temperatures can increase extraction efficiency, they may also lead to the degradation of thermolabile compounds. Optimize the extraction time and temperature through small-scale trials. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction time and temperature. |
| Poor Solvent-to-Solid Ratio | An insufficient volume of solvent will result in incomplete extraction. Experiment with different solvent-to-solid ratios to ensure thorough extraction of this compound. |
Problem 2: Low Purity of Crude Extract and Difficulties in Purification
| Potential Cause | Troubleshooting Recommendation |
| Co-extraction of Lipophilic Impurities | Kadsura heteroclita contains fatty substances that can complicate purification. Perform a pre-extraction (defatting) step with a non-polar solvent like hexane or petroleum ether to remove these impurities before extracting with a more polar solvent for this compound. |
| Ineffective Chromatographic Separation | The separation of closely related lignans can be challenging. Optimize the mobile phase composition and gradient for column chromatography. Consider using different stationary phases (e.g., silica gel, reversed-phase C18) to improve resolution. High-performance liquid chromatography (HPLC) or flash chromatography can provide better separation than traditional column chromatography. |
| Compound Degradation During Purification | Protect the extracts and fractions from prolonged exposure to light and high temperatures. Use a rotary evaporator at a controlled, low temperature for solvent removal. |
| Loss of Compound During Fraction Collection | Monitor the separation process using thin-layer chromatography (TLC) or analytical HPLC to ensure that all fractions containing this compound are collected. |
Experimental Protocols
Adapted Protocol for the Isolation of this compound
This protocol is adapted from a method used for the isolation of Heteroclitin D, a structurally similar dibenzocyclooctadiene lignan from Kadsura heteroclita.
1. Plant Material Preparation:
-
Air-dry the stems of Kadsura heteroclita at room temperature.
-
Grind the dried stems into a fine powder.
2. Extraction:
-
Defatting: Macerate the powdered plant material with a non-polar solvent (e.g., hexane or petroleum ether) at room temperature for 24-48 hours. Repeat this process 2-3 times to remove lipophilic compounds.
-
Main Extraction: After defatting, extract the plant material with a polar solvent such as methanol or ethanol using maceration or Soxhlet extraction. For maceration, soak the material in the solvent for 24-48 hours, repeating the process 3-4 times.
-
Combine the polar extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.
3. Purification:
-
Silica Gel Column Chromatography:
-
Subject the crude extract to column chromatography on a silica gel column.
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone).
-
Collect fractions and monitor them by TLC, visualizing with UV light or a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine fractions containing the compound of interest based on their TLC profiles.
-
-
Further Purification (if necessary):
-
For higher purity, the semi-purified fractions can be subjected to further chromatographic steps, such as preparative HPLC on a C18 column or Sephadex LH-20 column chromatography.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Lignans
| Extraction Method | Advantages | Disadvantages |
| Maceration | Simple, requires minimal equipment. | Time-consuming, may result in lower yield compared to other methods. |
| Soxhlet Extraction | More efficient than maceration, requires less solvent. | Can expose the extract to high temperatures for extended periods, potentially degrading thermolabile compounds. |
| Ultrasound-Assisted Extraction (UAE) | Faster extraction times, can be performed at lower temperatures, potentially increasing yield. | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Very rapid extraction, reduced solvent consumption. | Requires specialized equipment, potential for localized overheating. |
Visualizations
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Troubleshooting Logic for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New lignans from Kadsura coccinea and their nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Heteroclitin C for Bioassays
Welcome to the technical support center for Heteroclitin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your research.
Troubleshooting and FAQs
This section addresses common issues encountered when working with this compound, a member of the dibenzocyclooctadiene lignan family known for its potential biological activities but challenging solubility.
Q1: My this compound is not dissolving in my aqueous buffer for a cell-based assay. What should I do?
A1: this compound, like other dibenzocyclooctadiene lignans, is a lipophilic compound with limited aqueous solubility. Direct dissolution in aqueous buffers is generally not feasible. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO): This is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds. A related compound, Heteroclitin D, has a reported solubility of up to 100 mg/mL in DMSO with the aid of ultrasonication[1].
-
Ethanol: Can be used as an alternative to DMSO.
-
Methanol: Another potential organic solvent for initial dissolution.
Troubleshooting Steps:
-
Prepare a High-Concentration Stock: Dissolve your this compound powder in 100% DMSO to create a stock solution (e.g., 10 mM, 20 mM, or higher). Gentle warming (to 37°C) and vortexing or sonication can aid dissolution.
-
Serial Dilution: Perform serial dilutions of your high-concentration stock solution in the same organic solvent to create intermediate concentrations.
-
Final Dilution in Aqueous Medium: For your bioassay, dilute the intermediate stock solution into your cell culture medium or buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity[2]. For example, to achieve a 10 µM final concentration from a 10 mM DMSO stock, you would perform a 1:1000 dilution.
Q2: I am observing precipitation of this compound in my cell culture medium after dilution from a DMSO stock. How can I prevent this?
A2: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Reduce the Final Concentration: The final concentration of this compound may be exceeding its solubility limit in the aqueous medium. Try working with a lower final concentration.
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of medium, try adding it to a smaller volume first while vortexing to ensure rapid mixing, and then bring it up to the final volume.
-
Use a Carrier Protein: The presence of serum (e.g., fetal bovine serum, FBS) in your cell culture medium can help to stabilize the compound and prevent precipitation. If you are using a serum-free medium, consider adding a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1-0.5%.
-
Utilize a Co-solvent System: For more challenging situations, a co-solvent system can be employed. A common formulation for in vivo studies of similar compounds involves a mixture of DMSO, PEG300, and Tween 80[1][3]. While this is primarily for animal studies, a modified, cell-compatible version could be explored with careful validation of solvent toxicity.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize effects on cell viability and function. It is always recommended to run a vehicle control (medium with the same final concentration of DMSO as your treated samples) to account for any solvent effects. For sensitive cell lines, the DMSO concentration may need to be even lower (e.g., <0.1%).
Q4: I need to prepare a formulation of this compound for an in vivo animal study. What are the recommended excipients?
A4: For in vivo administration, especially for oral or intraperitoneal routes, a suspension or a clear solution can be prepared using a combination of excipients. A widely used formulation for poorly soluble compounds is a co-solvent system. For a related compound, Heteroclitin D, a formulation yielding a 2.5 mg/mL suspended solution has been described[1]. A similar approach can be adapted for this compound.
Example in vivo Formulation:
-
5% DMSO
-
30% PEG300 (Polyethylene glycol 300)
-
5% Tween 80
-
60% Saline or PBS
Preparation Method:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock.
-
Add PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add Tween 80 and mix again until clear.
-
Finally, add the saline or PBS to reach the final volume and mix well. It is crucial to develop and validate the most appropriate dissolution method based on the specific laboratory animals and route of administration.
Data Presentation: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | Aqueous Buffers | Poorly Soluble | Direct dissolution is not recommended. |
| DMSO | Soluble | Recommended for preparing concentrated stock solutions. | |
| Ethanol | Soluble | An alternative to DMSO for stock solutions. | |
| Methanol | Soluble | An alternative to DMSO for stock solutions. | |
| Heteroclitin D | DMSO | 100 mg/mL (207.25 mM) | Requires sonication for complete dissolution[1]. |
| Co-solvent System (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | 2.5 mg/mL (5.18 mM) | Forms a suspended solution suitable for in vivo use[1]. | |
| Co-solvent System (10% DMSO, 90% of 20% SBE-β-CD in Saline) | 2.5 mg/mL (5.18 mM) | Forms a suspended solution suitable for in vivo use[1]. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for in vitro Bioassays
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the target concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 498.56 g/mol , dissolve 4.986 mg in 1 mL of DMSO).
-
Vortex the mixture thoroughly for 2-5 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or gently warm to 37°C and vortex again.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored in a solvent at -80°C, it can be stable for up to one year[3].
Protocol 2: General Procedure for an in vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
Objective: To evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM from your DMSO stock solution. The final DMSO concentration should be ≤ 0.5%.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO only) and a negative control (no treatment).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically 540 nm).
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value of this compound for NO inhibition.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
Technical Support Center: Optimizing HPLC Analysis of Heteroclitin C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) conditions for the analysis of Heteroclitin C.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing can arise from several factors, including interactions between the analyte and the stationary phase or issues with the sample preparation.[1] To address this, consider the following:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, causing tailing. Try using a mobile phase with a lower pH (e.g., adding 0.1% formic acid or acetic acid) to suppress the ionization of silanol groups.
-
Column Overload: Injecting too much sample can lead to peak distortion.[2] Reduce the injection volume or the concentration of your sample.
-
Contamination: A contaminated guard or analytical column can also cause peak tailing. Flush the column with a strong solvent, or if necessary, replace the guard column.[1]
-
-
Question: I am observing peak fronting for my this compound peak. What is the likely cause?
-
Answer: Peak fronting is less common than tailing but can occur due to:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Collapse: Though rare, operating a silica-based column at a high pH for an extended period can cause the stationary phase to degrade, leading to poor peak shape. Ensure your mobile phase pH is within the recommended range for your column (typically pH 2-8 for silica-based reversed-phase columns).[2]
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for this compound is shifting between injections. What should I investigate?
-
Answer: Retention time shifts can indicate problems with the mobile phase composition, flow rate consistency, or column temperature.[1][3]
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently and is well-mixed.[1] Inconsistent composition will lead to variable retention. For gradient elution, make sure the gradient is reproducible.
-
Pump Malfunction: Check the HPLC pump for leaks or pressure fluctuations, which can affect the flow rate.[1][3][4] Purge the pump to remove any air bubbles.
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.
-
Issue 3: Poor Resolution
-
Question: I am unable to separate this compound from other components in my sample. How can I improve the resolution?
-
Answer: Improving resolution often involves optimizing the mobile phase, column, or flow rate.[5]
-
Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.[5][6] A lower percentage of organic solvent will generally increase retention and may improve the separation of closely eluting peaks.
-
Gradient Optimization: If using a gradient, try a shallower gradient (a slower increase in the organic solvent percentage over time) to enhance the separation of complex mixtures.[5]
-
Column Selection: Consider using a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.[5] Longer columns also provide more theoretical plates and can improve resolution.[5]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.[5]
-
Issue 4: Baseline Noise or Drift
-
Question: My chromatogram has a noisy or drifting baseline. What are the potential sources of this problem?
-
Answer: Baseline issues can stem from the mobile phase, detector, or contaminated system components.[3][4]
-
Mobile Phase Contamination: Use high-purity solvents and freshly prepared mobile phases.[4] Filtering the mobile phase can help remove particulate matter.
-
Air Bubbles: Degas the mobile phase to remove dissolved air, which can cause baseline noise, especially in the detector.[3][4]
-
Detector Lamp: An aging detector lamp can cause baseline drift. Check the lamp's energy output and replace it if necessary.
-
Contaminated Flow Cell: A dirty detector flow cell can also contribute to baseline noise.[4] Flush the flow cell with an appropriate cleaning solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
Q2: What is the chemical nature of this compound and how does it influence HPLC method development?
A2: this compound is a natural product found in Kadsura heteroclita.[7] While specific physicochemical properties for this compound are not detailed in the provided search results, related compounds like Heteroclitin D and G are lignanoids.[8][9][10] Lignans are a class of phenylpropanoids that are generally moderately polar. This suggests that reversed-phase chromatography would be a suitable analytical technique.
Q3: How do I choose the appropriate column for this compound analysis?
A3: The choice of column is critical for achieving good separation.
-
Stationary Phase: A C18 column is a good first choice for moderately polar compounds like lignans. If you need different selectivity, a C8 or a phenyl-hexyl column could be explored.
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm in UHPLC or 3-5 µm in HPLC) provide higher efficiency and better resolution.[5]
-
Dimensions: A standard analytical column (e.g., 4.6 mm ID x 150 or 250 mm length) is suitable for routine analysis.
Q4: What detection wavelength should I use for this compound?
A4: To determine the optimal detection wavelength, you should obtain a UV spectrum of this compound. If a pure standard is available, infuse it into the detector and perform a wavelength scan to identify the wavelength of maximum absorbance (λmax). If a standard is not available, you can often find suitable wavelengths in the literature for similar compounds. For many natural products with aromatic rings, detection is often performed in the range of 210-280 nm.
Q5: How can I confirm the identity of the this compound peak in my chromatogram?
A5: Peak identification should be confirmed using multiple methods:
-
Spiking: If a pure standard of this compound is available, spike your sample with a small amount of the standard. The peak area of this compound should increase, while other peaks should remain unaffected.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) provides molecular weight information, which is a powerful tool for confirming the identity of your analyte.
-
Retention Time Matching: Under identical chromatographic conditions, the retention time of the peak in your sample should match that of the pure standard.
Experimental Protocols
Proposed HPLC Method for this compound Analysis
This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound. Optimization will likely be required based on your specific sample matrix and instrumentation.
| Parameter | Recommended Condition | Notes |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | A shorter or longer column may be used depending on the complexity of the sample. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid helps to improve peak shape by suppressing silanol interactions. |
| Mobile Phase B | Acetonitrile | Methanol can also be used as the organic modifier. |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-36 min: 10% B | This is a generic gradient and should be optimized for your specific separation needs. |
| Flow Rate | 1.0 mL/min | Adjust as needed to optimize resolution and analysis time. |
| Column Temperature | 30 °C | Maintaining a constant temperature is crucial for reproducible retention times. |
| Injection Volume | 10 µL | This may need to be adjusted based on sample concentration. |
| Detection | UV at 254 nm (or λmax of this compound) | The optimal wavelength should be determined experimentally. |
Data Presentation
Table 1: Hypothetical Retention Time and Resolution Data
This table illustrates how to summarize key chromatographic data for method development.
| Method | Mobile Phase | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| Method 1 | Isocratic (50% Acetonitrile) | 8.5 | 1.2 | 1.8 |
| Method 2 | Gradient (10-90% Acetonitrile) | 15.2 | 2.5 | 1.1 |
| Method 3 | Gradient (10-90% Methanol) | 18.9 | 2.1 | 1.3 |
Mandatory Visualization
Caption: Troubleshooting workflow for common HPLC issues.
References
- 1. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 2. hplc.eu [hplc.eu]
- 3. aelabgroup.com [aelabgroup.com]
- 4. mastelf.com [mastelf.com]
- 5. mastelf.com [mastelf.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Heteroclitin G | CAS:144027-74-7 | Lignanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. echemi.com [echemi.com]
Addressing off-target effects of Heteroclitin C in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Heteroclitin C in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended on-target effect of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Protein Kinase B (Akt), a key node in the PI3K/Akt signaling pathway. The intended on-target effect is the inhibition of Akt phosphorylation, leading to the downstream induction of apoptosis and reduced proliferation in cancer cells.
Q2: I'm observing a different phenotype than expected (e.g., cell cycle arrest instead of apoptosis). Could this be an off-target effect?
A2: Yes, an unexpected phenotype is a common indicator of a potential off-target effect. While this compound is designed to target Akt, it may interact with other kinases or proteins, leading to the activation or inhibition of other signaling pathways. We recommend performing a dose-response analysis to see if the unexpected phenotype occurs at concentrations higher than those required for on-target activity.
Q3: My in vitro kinase assay shows potent inhibition of Akt, but I see minimal effect on cancer cell viability in culture. What could be the issue?
A3: This discrepancy can arise from several factors related to the cellular environment. Poor cell permeability, rapid metabolic degradation of the compound, or active removal from the cell by efflux pumps can all limit the intracellular concentration of this compound, preventing it from reaching its target. It is also possible that in your specific cell line, compensatory signaling pathways are activated, mitigating the effect of Akt inhibition.
Q4: How can I confirm that this compound is engaging with its intended target (Akt) in my cells?
A4: A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular context. This assay is based on the principle that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature. An observed shift in the thermal stability of Akt in the presence of this compound provides strong evidence of target engagement.
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide addresses specific issues that may arise during your experiments with this compound and provides actionable troubleshooting steps.
Issue 1: High Cellular Toxicity at Low Concentrations
Potential Cause: This could be due to on-target toxicity in a highly dependent cell line or a significant off-target effect.
Troubleshooting Steps:
-
Validate with a Structurally Unrelated Inhibitor: Use another known Akt inhibitor with a different chemical structure. If it produces the same level of toxicity, the effect is more likely to be on-target.
-
Rescue Experiment: If possible, introduce a constitutively active form of Akt. If this rescues the cells from toxicity, it confirms the effect is mediated through Akt inhibition.
-
Broad-Spectrum Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-target interactions that could be responsible for the toxicity.
Data Presentation: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) - On-Target | IC50 (nM) - Off-Target Panel | Selectivity (Fold) |
| Akt1 (On-Target) | 15 | ||
| MEK1 | 1,500 | 100 | |
| PKCα | 4,500 | 300 | |
| PKA | >10,000 | >667 |
This table illustrates how selectivity data can be presented. A higher fold selectivity indicates a more specific compound.
Issue 2: Discrepancy Between Proliferation and Apoptosis Readouts
Observation: You observe a significant decrease in cell proliferation (e.g., via BrdU incorporation) but a much weaker induction of apoptosis (e.g., via caspase-3 cleavage) than expected from Akt inhibition.
Potential Cause: This phenotype could be caused by an off-target effect on a signaling pathway that primarily controls cell cycle progression, such as the MAPK pathway.
Troubleshooting Steps:
-
Pathway Analysis with Western Blot: Analyze the phosphorylation status of key proteins in both the Akt and MAPK pathways (e.g., p-Akt, p-ERK, p-p38). An unexpected change in MAPK pathway components would suggest an off-target interaction.
-
Optimize Compound Concentration: Perform a detailed dose-response curve for both proliferation and apoptosis endpoints. This can help identify a concentration window where on-target effects are maximized and off-target effects are minimized.
Signaling Pathway Diagrams
On-Target PI3K/Akt Signaling Pathway
Caption: Intended inhibition of the PI3K/Akt pathway by this compound.
Potential Off-Target Effect on MAPK Pathway
Caption: Hypothetical off-target inhibition of the MAPK pathway by this compound.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the binding of this compound to Akt in intact cells.
Experimental Workflow Diagram
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat one set of cells with this compound at the desired concentration (e.g., 1 µM) and another set with a vehicle control (e.g., DMSO) for 1-2 hours.
-
Harvesting: Wash the cells with PBS, then harvest by scraping. Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Preparation: Lyse the cells by freeze-thaw cycles. Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Heating: Aliquot the clarified lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation: Centrifuge the heated samples again at high speed to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble Akt in each sample using Western blotting.
-
Data Interpretation: Plot the percentage of soluble Akt against the temperature for both vehicle and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.
Protocol 2: Kinase Profiling using Kinobeads
This chemical proteomics approach helps identify both on-target and off-target kinases of this compound.
Detailed Methodology:
-
Lysate Preparation: Prepare a native cell lysate from your cell line of interest to ensure kinases remain in their active state.
-
Compound Incubation: Incubate aliquots of the lysate with a range of concentrations of this compound (and a vehicle control) to allow the inhibitor to bind to its targets.
-
Affinity Purification: Add Kinobeads (broad-spectrum kinase inhibitors immobilized on beads) to the lysates. These beads will capture kinases that are not already bound by this compound.
-
Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured kinases from the beads.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the kinases in each sample. A dose-dependent decrease in the amount of a specific kinase captured on the beads in the this compound-treated samples indicates that it is a target of the compound.
Technical Support Center: Strategies to Reduce Cytotoxicity of Heteroclitin C Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxicity of Heteroclitin C derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity with our lead this compound derivative in preliminary screens. What are the general approaches to reduce this toxicity?
A1: High initial cytotoxicity is a common challenge in drug discovery. Key strategies to consider include:
-
Structural Modification: Altering the chemical structure of the derivative is a primary approach. This can involve modifying functional groups that may be responsible for off-target effects or metabolic instability.
-
Targeted Delivery: Developing formulations that specifically deliver the compound to the target cells or tissues can minimize exposure to healthy cells and thus reduce overall toxicity.
-
Combination Therapy: Using the derivative in combination with other agents can sometimes allow for a lower, less toxic dose to be effective.
-
In Silico Analysis: Computational tools can be used to predict the toxicity of derivatives and guide the design of safer molecules.[1][2]
Q2: What are the potential mechanisms driving the cytotoxicity of our this compound derivatives?
A2: While specific mechanisms for this compound are not yet fully elucidated, cytotoxicity of natural product derivatives often stems from:
-
Off-Target Effects: The compound may interact with unintended biological targets, leading to cellular damage.
-
Metabolic Activation: The derivative might be metabolized into a reactive, toxic species by enzymes such as cytochrome P450.[1]
-
Mitochondrial Dysfunction: The compound could interfere with mitochondrial function, leading to a decrease in cellular energy and an increase in reactive oxygen species (ROS).
-
Induction of Apoptosis or Necrosis: The derivative may trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis) pathways.
Q3: How early in the drug discovery process should we start assessing cytotoxicity?
A3: It is highly recommended to incorporate in vitro toxicology studies as early as possible in the drug discovery pipeline.[1] Early assessment allows for the timely identification and deprioritization of highly toxic compounds, saving significant time and resources. Integrating cytotoxicity assays into the initial screening and lead optimization phases is a crucial step.
Troubleshooting Guide
Issue: Inconsistent IC50 values in our in vitro cytotoxicity assays.
-
Question: We are getting variable IC50 values for the same this compound derivative across different batches of our cytotoxicity assay. What could be the cause?
-
Answer: Inconsistent IC50 values can arise from several factors:
-
Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across all experiments.
-
Compound Stability: The derivative may be unstable in the assay medium. Consider performing a stability check of the compound under your experimental conditions.
-
Assay Protocol: Small variations in incubation times, reagent concentrations, or cell seeding density can lead to significant differences in results. Standardize your protocol meticulously.
-
Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations. Always include a solvent control and ensure the final concentration is consistent and non-toxic.
-
Issue: High toxicity observed in our animal model that was not predicted by in vitro assays.
-
Question: Our this compound derivative showed acceptable in vitro cytotoxicity, but we are seeing significant toxicity in our in vivo studies. Why is there a discrepancy?
-
Answer: Discrepancies between in vitro and in vivo toxicity are common and can be attributed to:
-
Metabolism: The compound may be metabolized in vivo into a more toxic substance that was not formed in the in vitro cell culture system.[1]
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound can lead to high concentrations in sensitive organs.
-
Immune Response: The compound or its metabolites could trigger an adverse immune response in the animal model.
-
Model Limitations: In vitro models, while useful, do not fully recapitulate the complexity of a whole organism. It is important to use a combination of in vitro and in vivo models to get a more complete toxicity profile.[3][4]
-
Data Presentation: Strategies for Cytotoxicity Reduction
| Strategy | Description | Advantages | Disadvantages |
| Structural Modification | Altering the chemical structure to remove toxicophores or improve metabolic stability.[5] | Can permanently reduce intrinsic toxicity. | May alter desired bioactivity; requires significant medicinal chemistry effort. |
| Prodrug Approach | Designing an inactive precursor that is converted to the active drug at the target site. | Can improve selectivity and reduce systemic toxicity. | Requires specific enzymes for activation at the target site. |
| Formulation Strategies | Encapsulating the drug in delivery systems like liposomes or nanoparticles. | Can enhance solubility, stability, and targeted delivery. | May introduce new toxicity concerns related to the delivery vehicle. |
| Dose and Schedule Optimization | Modifying the dosing regimen to minimize peak concentrations and exposure time. | Can be implemented relatively quickly in preclinical studies. | May not be sufficient for compounds with a narrow therapeutic index. |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This protocol is adapted from standard cell viability assays.
Objective: To determine the concentration of a this compound derivative that inhibits cell growth by 50% (IC50).
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., A549, HepG2, MCF-7)[6]
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the medium from the cells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with medium (negative control), and cells with solvent (vehicle control).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Zebrafish Embryo Toxicity Assay
This protocol provides a general framework for assessing developmental toxicity.
Objective: To evaluate the in vivo toxicity of this compound derivatives on the development of zebrafish embryos.[3][4]
Materials:
-
Fertilized zebrafish embryos
-
Embryo medium (e.g., E3 medium)
-
24-well plates
-
This compound derivative stock solution (in DMSO)
-
Stereomicroscope
Procedure:
-
Collect freshly fertilized zebrafish embryos and place them in embryo medium.
-
At 4-6 hours post-fertilization (hpf), select healthy, developing embryos.
-
Place 10-15 embryos per well in a 24-well plate containing 1 mL of embryo medium.
-
Prepare different concentrations of the this compound derivative in the embryo medium. Ensure the final DMSO concentration is below 0.1%.
-
Expose the embryos to the test compounds. Include a negative control (embryo medium) and a vehicle control (DMSO in embryo medium).
-
Incubate the plates at 28.5°C.
-
Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hpf.
-
Record endpoints such as mortality, hatching rate, and developmental abnormalities (e.g., yolk sac edema, pericardial edema, spinal curvature).
-
Determine the lethal concentration 50 (LC50) and the concentration that causes abnormalities in 50% of the embryos (EC50).
Visualizations
Caption: General workflow for assessing the cytotoxicity of this compound derivatives.
Caption: Relationship between structural modifications and cytotoxicity reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. jptcp.com [jptcp.com]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Approach Reduces Drug Resistance and Toxicity | Technology Networks [technologynetworks.com]
- 6. Synthesis and cytotoxicity of longistylin C derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Antiviral Compounds
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to novel antiviral compounds, using Heteroclitin C as a representative example.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our viral assays over time. What could be the cause?
A decrease in efficacy, often indicated by an increase in the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), is a common indicator of developing viral resistance. Viruses, particularly those with RNA genomes, have high mutation rates.[1] Continuous culture in the presence of an antiviral agent can select for viral populations with mutations that confer resistance to the compound.[1]
Q2: What are the common mechanisms of viral resistance to antiviral drugs?
Viruses can develop resistance through several mechanisms:
-
Target Modification: Mutations in the viral protein that is the direct target of the drug can prevent the drug from binding effectively.[1][2] This is a common mechanism for resistance to drugs targeting viral enzymes like polymerases or proteases.[3]
-
Altered Drug Metabolism: The host cell or the virus itself might alter the metabolism of the drug, inactivating it before it can exert its effect.
-
Changes in Viral Lifecycle: The virus may adapt to use alternative cellular pathways for replication, bypassing the step targeted by the antiviral compound.[2]
-
Efflux Pumps: Some viruses can develop mechanisms to actively pump the drug out of the infected cell.[1]
Q3: How can we confirm if the observed decrease in efficacy is due to viral resistance?
To confirm resistance, you should perform the following key experiments:
-
Phenotypic Assay: Compare the IC50 value of the suspected resistant virus to the original, sensitive (wild-type) virus. A significant increase in the IC50 for the suspected resistant strain is a strong indicator of resistance.
-
Genotypic Analysis: Sequence the genome of the suspected resistant virus and compare it to the wild-type virus sequence. Look for mutations in the gene encoding the putative target of this compound or other genes that could be involved in resistance.
Troubleshooting Guides
Issue 1: Unexpectedly high IC50 values for this compound in a plaque reduction assay.
If you are observing higher than expected IC50 values for this compound, consider the following troubleshooting steps:
| Possible Cause | Recommended Action |
| Viral Resistance | Isolate viral RNA from the resistant culture, perform sequencing, and compare to the wild-type strain to identify potential mutations. |
| Assay Variability | Review your protocol for consistency. Ensure accurate virus titer, cell density, and drug concentrations. Run a parallel assay with a known sensitive viral strain as a control. |
| Compound Instability | Confirm the stability and proper storage of your this compound stock solution. Test a fresh dilution of the compound. |
| Cell Line Issues | Verify the health and passage number of your cell line. Cellular factors can influence viral replication and drug efficacy. |
Issue 2: Identification of a mutation in a viral protein, but its role in resistance is unclear.
Once a mutation is identified in a suspected resistant virus, its role in conferring resistance needs to be validated.
Experimental Protocol: Site-Directed Mutagenesis and Phenotypic Rescue
-
Introduce the Mutation: Use site-directed mutagenesis to introduce the identified mutation into an infectious clone of the wild-type virus.
-
Generate Recombinant Virus: Transfect susceptible cells with the mutated infectious clone to generate a recombinant virus carrying only the mutation of interest.
-
Phenotypic Characterization: Perform a plaque reduction assay or other infectivity assay to determine the IC50 of this compound against the recombinant virus.
-
Compare IC50 Values: A significant increase in the IC50 of the recombinant virus compared to the wild-type virus confirms that the specific mutation is responsible for resistance.
| Virus Strain | IC50 of this compound (µM) | Fold Change in Resistance |
| Wild-Type | 0.5 | 1 |
| Suspected Resistant Isolate | 15.0 | 30 |
| Recombinant Virus (with specific mutation) | 14.5 | 29 |
Visualizing Key Concepts
To aid in understanding the processes involved in antiviral resistance and experimental design, we have provided the following diagrams.
Caption: A workflow for investigating suspected antiviral resistance.
Caption: A potential mechanism of action for an antiviral compound.
Caption: Potential targets for antiviral drugs in the viral life cycle.
References
Technical Support Center: Improving the Purity of Natural Heteroclitin C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the isolation and purification of Heteroclitin C, a dibenzocyclooctadiene lignan naturally occurring in plants of the Kadsura genus. As evidence for the total synthesis of this compound is not available in the current literature, this guide focuses on enhancing the purity of this compound obtained from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude extracts of this compound?
A1: Crude extracts of this compound from Kadsura species typically contain a complex mixture of related dibenzocyclooctadiene lignans and other plant secondary metabolites.[1][2] Common impurities include other Heteroclitin analogues (e.g., Heteroclitin D, H, I, and J), gomisin, and kadsurin derivatives, which are structurally similar and may co-elute during chromatographic separation.[3][4] Other potential impurities are pigments, lipids, and other less polar compounds extracted from the plant material.
Q2: What is a realistic purity level to expect for this compound after initial chromatographic separation?
A2: Following initial chromatographic purification, such as flash chromatography, it is common to achieve a purity of around 95-97%. For instance, a study on the closely related Heteroclitin D reported an initial purity of 96.5% after flash chromatography.[3][5][6] Further purification steps are necessary to remove the remaining impurities.
Q3: My final product purity is not improving with repeated chromatography. What could be the issue?
A3: If repeated chromatographic steps do not improve purity, it is likely that the remaining impurities have very similar polarity and chromatographic behavior to this compound. In this case, consider switching to a different chromatographic technique (e.g., from normal-phase to reversed-phase HPLC) or employing a non-chromatographic method like recrystallization to remove these persistent impurities.
Q4: Can I use Thin Layer Chromatography (TLC) to assess the purity of this compound?
A4: Yes, TLC is a rapid and effective method for the qualitative assessment of this compound purity and for monitoring the progress of purification. A suitable mobile phase for TLC analysis of dibenzocyclooctadiene lignans is a mixture of petroleum ether and ethyl acetate (e.g., in a 4:1 ratio).[3] Visualization under UV light at 254 nm will reveal the presence of UV-active impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete extraction from plant material. | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider increasing the extraction time or the number of extraction cycles. |
| Inappropriate solvent selection. | The choice of solvent is critical. For dibenzocyclooctadiene lignans, non-polar solvents like cyclohexane have been shown to be effective.[3][5] Depending on the specific lignan profile of your plant material, a solvent of intermediate polarity like ethyl acetate might also be effective. |
| Degradation of this compound during extraction. | Avoid high temperatures during extraction. Sonication at a controlled temperature (e.g., 40°C) can be an effective method to enhance extraction efficiency without causing degradation.[3][5] |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Step | | Inappropriate stationary or mobile phase. | Optimize the chromatographic conditions using TLC first. For normal-phase chromatography, silica gel is a common stationary phase, with mobile phases typically consisting of hexane/ethyl acetate or petroleum ether/ethyl acetate gradients. For reversed-phase, a C18 column with a methanol/water or acetonitrile/water gradient is standard. | | Column overloading. | The amount of crude extract loaded onto the column should not exceed its capacity. Overloading leads to broad peaks and poor resolution. As a general rule, for flash chromatography, the sample load should be about 1-10% of the stationary phase weight. | | Co-elution of structurally similar lignans. | If impurities are co-eluting with this compound, consider using a shallower solvent gradient during elution to improve resolution. Alternatively, preparative HPLC can offer higher resolving power for separating closely related compounds. |
Issue 3: Presence of Amorphous Material or Oils in the Final Product
| Possible Cause | Troubleshooting Step | | Residual solvents. | Ensure the purified compound is thoroughly dried under vacuum to remove any remaining solvents from the purification process. | | Presence of minor, non-crystalline impurities. | Recrystallization is a highly effective final purification step to remove amorphous impurities and obtain a crystalline product with high purity.[3][5][6] | | The compound itself is an oil or amorphous solid. | Confirm the expected physical state of pure this compound from literature sources. If it is naturally non-crystalline, purity will need to be assessed by other means such as HPLC and NMR. |
Data Presentation
Table 1: Purity of Heteroclitin D (a related compound) at Different Purification Stages
| Purification Step | Purity (%) | Analytical Method | Reference |
| After Flash Chromatography | 96.5 | HPLC | [3][5] |
| After Recrystallization | 99.4 | HPLC | [3][5][6] |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Kadsura Stems (Adapted from Heteroclitin D protocol)
1. Extraction: a. Pulverize dried stems of the Kadsura plant. b. Extract the powdered material with cyclohexane (or another suitable non-polar solvent) using sonication at 40°C for 30 minutes. c. Repeat the extraction three times. d. Combine the extracts, filter, and evaporate the solvent under reduced pressure at 40°C to obtain the crude extract.[3][5]
2. Flash Chromatography (Normal-Phase): a. Pre-adsorb the crude extract onto a small amount of silica gel. b. Load the adsorbed sample onto a silica gel column. c. Elute the column with a gradient of petroleum ether and ethyl acetate, starting with a low polarity and gradually increasing the proportion of ethyl acetate. d. Collect fractions and monitor by TLC to identify those containing this compound. e. Combine the fractions containing the target compound and evaporate the solvent.
3. Recrystallization: a. Dissolve the partially purified this compound from the chromatography step in a minimal amount of hot methanol (approximately 60°C). b. Gradually add water to the solution until a precipitate begins to form. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. d. Collect the crystals by filtration, wash with a small amount of cold methanol/water, and dry under vacuum.[3][5]
4. Purity Analysis (HPLC): a. Prepare a standard solution of the purified this compound in methanol. b. Analyze by reversed-phase HPLC using a C18 column. c. A suitable mobile phase is a mixture of methanol and water (e.g., 70:30 v/v).[3] d. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm). e. Purity is determined by the peak area percentage of this compound relative to the total peak area.
Mandatory Visualization
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Plausible anti-inflammatory signaling pathway modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Heteroclitin H, a new lignan from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Heteroclitin C Bioavailability
Disclaimer: Information regarding "Heteroclitin C" is limited in the public domain. The following guide leverages established principles for enhancing the bioavailability of poorly soluble and permeable compounds, with specific data and examples drawn from research on Hederacoside C , a natural compound with similar challenges. This information is intended to serve as a general guide for researchers working with this compound and similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of compounds like this compound?
A1: The primary challenges are typically low aqueous solubility and poor intestinal permeability.[1][2] These factors limit the dissolution of the compound in gastrointestinal fluids and its ability to be absorbed across the intestinal wall into the bloodstream.[3] Additionally, presystemic metabolism in the gut or liver can further reduce the amount of active compound reaching systemic circulation.[1]
Q2: What formulation strategies can be employed to enhance the bioavailability of this compound?
A2: Several formulation strategies can be explored:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubility and absorption of lipophilic compounds.[1][2][4]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or liposomes, can protect it from degradation, improve solubility, and facilitate transport across the intestinal barrier.[5][6][7]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to an amorphous state by dispersing it in a polymer matrix can significantly increase its solubility and dissolution rate.[4]
-
Use of Biofunctional Excipients: Incorporating excipients that can act as solubilizers, permeation enhancers, or inhibitors of efflux transporters can improve absorption.[8][9]
Q3: Are there any specific excipients that are commonly used to improve the solubility and permeability of natural compounds?
A3: Yes, several excipients are known to enhance solubility and permeability:
-
Solubilizers: Polyethylene glycol (PEG), propylene glycol, and various surfactants like Labrasol® and Gelucire® can improve the solubility of poorly soluble drugs.[4][8]
-
Permeation Enhancers: Medium-chain fatty acids (C8-C10), cyclodextrins, and dimethyl sulfoxide (DMSO) can transiently increase the permeability of the intestinal membrane.[1][8]
-
Lipid Excipients: Oils and surfactants with a low hydrophilic-lipophilic balance (HLB) are key components of LBDDS.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low in vivo efficacy despite in vitro activity | Poor oral bioavailability of this compound. | 1. Conduct a pharmacokinetic study to determine the absolute bioavailability. 2. Reformulate this compound using bioavailability enhancement techniques (e.g., LBDDS, nanoparticles). |
| High variability in plasma concentrations between animal subjects | Inconsistent absorption due to poor solubility; food effects. | 1. Administer the formulation in a fasted state to minimize food-related variability. 2. Utilize a formulation that improves solubilization, such as a SEDDS, to ensure more consistent absorption.[1] |
| No detectable plasma concentration after oral administration | Extremely low permeability; extensive first-pass metabolism. | 1. Co-administer with a permeation enhancer. 2. Investigate potential metabolic pathways and consider co-administration with an inhibitor of relevant enzymes (use with caution and appropriate ethical approval). 3. Consider alternative routes of administration (e.g., intravenous) to establish a baseline for systemic exposure. |
| Precipitation of the compound in the gastrointestinal tract | Supersaturation followed by precipitation from a solubility-enhancing formulation. | 1. Include precipitation inhibitors in the formulation (e.g., HPMC). 2. Optimize the formulation to maintain the drug in a solubilized state throughout the GI tract.[1][2] |
Quantitative Data Summary
The following table summarizes pharmacokinetic data for Hederacoside C in rats, which may serve as a reference point for what to expect with similar compounds.
| Parameter | Intravenous Administration (3-25 mg/kg) | Oral Administration (12.5-50 mg/kg) | Reference |
| Clearance (mL/min/kg) | 1.46 - 2.08 | - | [10] |
| Volume of Distribution at Steady State (mL/kg) | 138 - 222 | - | [10] |
| Absolute Oral Bioavailability (F) | - | 0.118 - 0.250% | [10] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and absolute bioavailability of a this compound formulation.
Materials:
-
This compound formulation
-
Control formulation (e.g., suspension in water or saline)
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Intravenous catheters
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical method for this compound quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast rats overnight (8-12 hours) with free access to water.
-
Divide rats into two groups: intravenous (IV) and oral (PO) administration.
-
IV Group: Administer a single bolus dose of this compound (e.g., 5 mg/kg) via the tail vein.
-
PO Group: Administer a single dose of the this compound formulation (e.g., 50 mg/kg) via oral gavage.
-
Collect blood samples (approx. 0.2 mL) from the jugular vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) using appropriate software.
-
Calculate the absolute oral bioavailability (F) using the formula: F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral).
Protocol 2: Preparation of a Lipid-Based Formulation (SEDDS)
Objective: To formulate this compound in a Self-Emulsifying Drug Delivery System to improve its solubility and dissolution.
Materials:
-
This compound
-
Oil (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Labrasol® ALF)
-
Co-surfactant (e.g., Transcutol® HP)
-
Vortex mixer
-
Water bath
Procedure:
-
Screen for the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant. A common starting point is a ratio of 30:40:30 (oil:surfactant:co-surfactant).
-
Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath to 40-50°C to ensure homogeneity.
-
Add the required amount of this compound to the mixture and vortex until it is completely dissolved.
-
To evaluate the self-emulsification properties, add 1 mL of the formulation to 250 mL of water in a beaker with gentle agitation. The formulation should rapidly form a clear or bluish-white emulsion.
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
References
- 1. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 5. mdpi.com [mdpi.com]
- 6. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticles in Drug Delivery: From History to Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 9. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of hederacoside C, an active ingredient in AG NPP709, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-HIV Activity of Natural Compounds: A Framework for Researchers
A Note on Heteroclitin C and Heteroclitin D: An extensive review of currently available scientific literature reveals a significant lack of data regarding the anti-HIV activity of this compound. For Heteroclitin D, a lignan isolated from Kadsura heteroclita, there is a solitary mention of "moderate anti-HIV activity in C8166 cells"; however, this is not substantiated with quantitative data such as EC50 or CC50 values, nor are the detailed experimental protocols publicly available. Other studies on Heteroclitin D have characterized it as an L-type calcium channel inhibitor and an agent with anti-lipid peroxidation properties, with no reference to its effects on HIV.
Given the absence of sufficient data for a direct comparison of this compound and Heteroclitin D, this guide will serve as a framework for researchers and drug development professionals on how to structure a comparative analysis of anti-HIV agents. We will use two well-characterized antiretroviral drugs, Zidovudine (AZT), a Nucleoside Reverse Transcriptase Inhibitor (NRTI), and Saquinavir, a Protease Inhibitor (PI), as illustrative examples to fulfill the core requirements of data presentation, experimental protocols, and visualization.
Comparative Analysis of Anti-HIV Activity: Zidovudine vs. Saquinavir
This section provides a template for comparing the in vitro anti-HIV-1 activity and cytotoxicity of two compounds.
Data Presentation
The following table summarizes the key quantitative data for Zidovudine and Saquinavir.
| Compound | Class | Target | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI = CC50/EC50) |
| Zidovudine (AZT) | NRTI | Reverse Transcriptase | 0.004 | >100 | >25000 |
| Saquinavir | PI | Protease | 0.001 | 10 | 10000 |
EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are approximate and can vary depending on the cell line and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for determining the anti-HIV activity and cytotoxicity of a compound.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to host cells.
-
Cell Line: Human T-lymphocyte cell line (e.g., MT-4, CEM-SS).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Add serial dilutions of the test compound to the wells. Include wells with cells only (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
The CC50 value is calculated as the compound concentration that reduces cell viability by 50%.
-
Anti-HIV Activity Assay (p24 Antigen Capture ELISA)
This assay measures the ability of a compound to inhibit HIV-1 replication.
-
Cell Line and Virus: MT-4 cells and HIV-1 (e.g., IIIB strain).
-
Procedure:
-
Pre-treat MT-4 cells with serial dilutions of the test compound for 1 hour.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the infected cells for 7 days at 37°C in a 5% CO2 incubator.
-
On day 7, collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial p24 Antigen Capture ELISA kit, following the manufacturer's instructions.
-
The EC50 value is calculated as the compound concentration that inhibits p24 production by 50% compared to the untreated virus-infected control.
-
Mandatory Visualizations
Diagrams illustrating experimental workflows and mechanisms of action are essential for clear communication of complex biological processes.
Experimental Workflow
Caption: Workflow for determining cytotoxicity and anti-HIV activity.
Mechanism of Action: Zidovudine (NRTI)
A Comparative Guide to the Structure-Activity Relationship of Heteroclitin and Related Lignans from Kadsura
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure and biological activities of Heteroclitin lignans, a class of natural products isolated from plants of the Kadsura genus. Due to a limited body of public research on the synthesis and evaluation of a wide range of synthetic Heteroclitin analogues, this document focuses on comparing the known, naturally occurring Heteroclitins and other closely related bioactive lignans from the same genus. The aim is to elucidate the structure-activity relationships (SAR) based on the available data for these natural compounds.
Introduction to Heteroclitin Lignans
Heteroclitins are a series of lignans, which are complex polyphenolic compounds derived from the dimerization of substituted phenylpropanoid precursors. They are primarily isolated from medicinal plants of the Kadsura genus, notably Kadsura heteroclita. These compounds have attracted scientific interest due to their diverse and potent biological activities. A prominent member of this family, Heteroclitin D, has been identified as an inhibitor of L-type calcium channels and possesses anti-lipid peroxidation properties. The complex stereochemistry and functional group arrangements of these molecules are key determinants of their biological effects.
Comparative Biological Activities of Kadsura Lignans
The following table summarizes the known biological activities of Heteroclitin D and other representative lignans isolated from Kadsura species. This comparison highlights how variations in the core lignan scaffold and its substituents can influence biological outcomes.
| Compound | Chemical Class | Key Biological Activity | Quantitative Data (if available) | Source Plant(s) |
| Heteroclitin D | Dibenzocyclooctadiene Lignan | L-type calcium channel inhibition; Anti-lipid peroxidation | - | Kadsura heteroclita |
| Kadsutherin F | Dibenzocyclooctadiene Lignan | Anti-platelet aggregation (ADP-induced) | 49.47% inhibition | Kadsura interior |
| Kadsuindutain A-E | Dibenzocyclooctadiene Lignan | Anti-inflammatory | - | Kadsura induta |
| Kadcolignan H & J | Dibenzocyclooctadiene Lignan | Hepatoprotective (inhibition of triglyceride and total cholesterol) | - | Kadsura coccinea |
Data is based on available in vitro studies. Quantitative data such as IC50 or EC50 values for many of these compounds are not widely reported in the public domain.
Structure-Activity Relationship Insights
Based on the comparative data of naturally occurring Kadsura lignans, the following preliminary SAR insights can be drawn:
-
Dibenzocyclooctadiene Scaffold : The core bicyclic structure is common among many of the bioactive lignans from Kadsura, suggesting it is a crucial pharmacophore for the observed activities, including L-type calcium channel inhibition and anti-inflammatory effects.
-
Substitution Patterns : The nature and position of substituent groups on the aromatic rings and the cyclooctadiene core significantly influence the type and potency of the biological activity. For instance, the specific functionalities on Kadsutherin F are responsible for its anti-platelet aggregation activity, which is distinct from the primary activities reported for Heteroclitin D.
The limited availability of data on synthetic analogues currently prevents a more detailed and quantitative SAR analysis. Further research involving the synthesis of a library of Heteroclitin analogues and their systematic biological evaluation is necessary to fully elucidate the key structural determinants of their activity.
Experimental Protocols
Detailed methodologies for the key bioassays relevant to the evaluation of Heteroclitin analogues are provided below.
L-type Calcium Channel Inhibition Assay (Cell-Based Fluorometric Assay)
This protocol describes a method to assess the inhibitory activity of compounds on L-type calcium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing the channel subunits).
Materials:
-
HEK293 cells stably expressing the human CaV1.2 channel subunits (α1C, β2, and α2δ).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum and appropriate selection antibiotics.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Depolarizing solution (assay buffer with elevated KCl, e.g., 90 mM).
-
Test compounds (Heteroclitin analogues) dissolved in DMSO.
-
Positive control (e.g., Nimodipine).
-
Fluorometric microplate reader with automated liquid handling.
Procedure:
-
Cell Culture: Culture the HEK293-CaV1.2 cells in DMEM at 37°C and 5% CO2.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye solution in assay buffer for 1 hour at 37°C.
-
Compound Incubation: After washing to remove excess dye, add the test compounds at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Fluorescence Measurement: Place the plate in the fluorometric microplate reader. Measure the baseline fluorescence.
-
Depolarization and Signal Reading: Add the depolarizing KCl solution to all wells to activate the L-type calcium channels. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon depolarization corresponds to Ca2+ influx. Calculate the percentage inhibition of the calcium influx for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal model.
Anti-Lipid Peroxidation Assay (TBARS Assay)
This protocol measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate, or plasma).
-
Trichloroacetic acid (TCA) solution.
-
Thiobarbituric acid (TBA) solution.
-
Butylated hydroxytoluene (BHT).
-
MDA standard solution (e.g., 1,1,3,3-tetramethoxypropane).
-
Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm.
Procedure:
-
Sample Preparation: Prepare the biological sample, adding BHT to prevent further oxidation during the assay.
-
Precipitation: Add TCA solution to the sample to precipitate proteins. Centrifuge to pellet the precipitate.
-
Reaction: Transfer the supernatant to a new tube and add the TBA solution.
-
Incubation: Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct, which has a pink color.
-
Cooling: Cool the samples on ice to stop the reaction.
-
Absorbance Measurement: Measure the absorbance of the solution at 532 nm.
-
Quantification: Prepare a standard curve using the MDA standard solution. Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve. The anti-lipid peroxidation activity of a test compound is determined by its ability to reduce the formation of MDA in an appropriate experimental system (e.g., by pre-incubating the biological sample with the compound before inducing oxidative stress).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key concepts related to the evaluation of Heteroclitin analogues.
Caption: Workflow for Synthesis and Evaluation of Heteroclitin Analogues.
Caption: Mechanism of L-type Calcium Channel Inhibition by Heteroclitin Analogues.
A Comparative Analysis of Bioactive Compounds from Kadsura heteroclita
A Note on Heteroclitin C: While this guide explores the diverse bioactivity of compounds isolated from the medicinal plant Kadsura heteroclita, it is important to note that publicly available scientific literature lacks detailed information on the bioactivity of a compound specifically named "this compound". One supplier catalog lists "this compound" as a lignan isolatable from Kadsura heteroclita, but provides no experimental data regarding its biological effects.[1]
Therefore, this guide provides a comparative overview of the cytotoxic activities of other well-characterized bioactive compounds from Kadsura heteroclita against various cancer cell lines, for which experimental data is available.
Introduction
Kadsura heteroclita (Roxb.) Craib is a plant belonging to the Schisandraceae family, which has been a source of numerous bioactive compounds with potential therapeutic applications.[2][3] Phytochemical investigations have led to the isolation of various classes of compounds, including triterpenoids and lignans, which have demonstrated significant cytotoxic effects against a range of cancer cell lines.[2][4][5] This guide summarizes the available data on the cytotoxic bioactivity of these compounds, providing a comparative analysis of their potency in different cell lines.
Cytotoxic Bioactivity of Compounds from Kadsura heteroclita
The cytotoxic activity of several compounds isolated from Kadsura heteroclita has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented below.
| Compound Class | Compound Name | Cell Line | Cell Type | IC50 (µM) |
| Triterpenoid | Heteroclitalactone D | HL-60 | Human promyelocytic leukemia | 6.76[4] |
| Triterpenoid | Changnanic acid | Bel-7402 | Human hepatocellular carcinoma | 100[1] |
| MCF-7 | Human breast adenocarcinoma | 100[1] | ||
| HL-60 | Human promyelocytic leukemia | 50.51[1] | ||
| Triterpenoid | Longipedlactone A | Hep-G2 | Human hepatocellular carcinoma | Data not specified, but reported as significantly cytotoxic[5] |
| Bel-7402 | Human hepatocellular carcinoma | Data not specified, but reported as significantly cytotoxic[5] | ||
| Triterpenoid | Longipedlactone F | Hep-G2 | Human hepatocellular carcinoma | Data not specified, but reported as significantly cytotoxic[5] |
| Bel-7402 | Human hepatocellular carcinoma | Data not specified, but reported as significantly cytotoxic[5] | ||
| Lignan | Dihydroguaiaretic acid | OVCAR | Human ovarian carcinoma | 16.2 - 36.4[6] |
| HT-29 | Human colorectal adenocarcinoma | 16.2 - 36.4[6] | ||
| A-549 | Human lung carcinoma | 16.2 - 36.4[6] |
Experimental Protocols
The following is a generalized protocol for determining the cytotoxic activity of natural compounds using the MTT assay, a common colorimetric assay for assessing cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Heteroclitalactone D) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and wells with a vehicle control are also included.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Below are diagrams illustrating a typical experimental workflow for assessing cytotoxicity and a generalized signaling pathway that can be affected by cytotoxic compounds.
Caption: A flowchart of the experimental workflow for assessing the cytotoxicity of a compound using the MTT assay.
Caption: A simplified diagram of a generalized mitochondrial-mediated apoptotic signaling pathway often targeted by cytotoxic compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive triterpenoids from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New schiartane-type triterpene from Kadsura heteroclita and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Cellular Target Engagement of Dasatinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various experimental methods to validate the cellular target engagement of Dasatinib, a multi-targeted tyrosine kinase inhibitor. Dasatinib is primarily known for its potent inhibition of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML), but it also interacts with a range of other kinases, including the SRC family, c-KIT, and PDGFR.[1][2] Verifying that a compound like Dasatinib reaches and interacts with its intended target within the complex cellular environment is a critical step in drug discovery and development. This guide outlines and compares key methodologies, provides experimental protocols, and presents data to aid researchers in selecting the most appropriate techniques for their studies.
Comparative Analysis of Target Engagement Validation Methods
Several methods can be employed to confirm and quantify the interaction of Dasatinib with its cellular targets. Each technique offers distinct advantages and disadvantages in terms of throughput, sensitivity, and the physiological relevance of the data generated.
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[3] | Label-free, applicable to native proteins in a physiological context.[3] | Can be low-throughput, requires specific antibodies for detection. | Change in protein melting temperature (Tagg), Isothermal dose-response curves.[4] |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the binding of a compound to a NanoLuc® luciferase-tagged protein of interest in live cells.[5] | Quantitative, high-throughput, suitable for live-cell measurements.[5] | Requires genetic modification of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) signal, IC50 values.[5] |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active sites of enzymes to profile the activity of entire enzyme families within the proteome.[6][7] | Provides a global view of enzyme activity and inhibitor selectivity in a native biological system.[6] | Can be complex, may require specialized chemical probes. | Mass spectrometry-based identification and quantification of probe-labeled proteins.[6] |
| Pull-Down Assay followed by Mass Spectrometry | Utilizes an immobilized ligand (e.g., Dasatinib) to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[8] | Can identify both known and novel binding partners in an unbiased manner.[9] | Prone to false positives, may not reflect interactions in intact cells. | Identification and relative quantification of proteins bound to the affinity matrix.[9] |
| Western Blotting | Detects changes in the phosphorylation status of downstream substrates of the target kinase, providing indirect evidence of target engagement and inhibition.[10][11] | Widely accessible, does not require modification of the drug or target. | Indirect measure of target engagement, may not be suitable for all targets. | Changes in the intensity of phosphoprotein bands.[10] |
| Live-Cell Imaging | Employs fluorescently-labeled drugs or proteins to visualize the drug-target interaction in real-time within living cells.[10][12] | Provides spatiotemporal information about target engagement.[10] | Fluorescent labels may alter the compound's properties, potential for high background.[12] | Co-localization of fluorescent signals.[10] |
Dasatinib's Kinase Inhibition Profile
Dasatinib is a multi-kinase inhibitor with high potency against a range of tyrosine kinases. The following table summarizes its inhibitory activity against some of its key targets.
| Kinase Target | IC50 (nM) | Reference |
| BCR-ABL | <1 | [13] |
| SRC | 0.5 | [13] |
| LCK | 1.1 | [13] |
| YES | 0.4 | [13] |
| c-KIT | 12 | [13] |
| PDGFRβ | 16 | [13] |
| DDR1 | - | [9] |
| NQO2 | - | [9] |
Note: IC50 values can vary depending on the assay conditions. The table presents a selection of reported values.
Comparison of Dasatinib with Alternative Tyrosine Kinase Inhibitors (TKIs) for CML
Dasatinib is a second-generation TKI used in the treatment of CML. It is often compared to the first-generation inhibitor, Imatinib, and other second-generation inhibitors like Nilotinib and Bosutinib.[14][15][16]
| Drug | Generation | Primary Target(s) | Key Efficacy Points |
| Imatinib | First | BCR-ABL, c-KIT, PDGFR | Revolutionized CML treatment, but resistance can develop.[14] |
| Dasatinib | Second | BCR-ABL, SRC family, c-KIT, PDGFR | More potent than Imatinib; active against many Imatinib-resistant mutations.[17] |
| Nilotinib | Second | BCR-ABL, c-KIT, PDGFR | Potent inhibitor, effective in Imatinib-resistant CML.[9] |
| Bosutinib | Second | BCR-ABL, SRC family | Effective in patients who have failed prior TKI therapy.[15] |
| Ponatinib | Third | BCR-ABL (including T315I mutant) | Active against the T315I mutation, which confers resistance to other TKIs.[14] |
Experimental Protocols
Pull-Down Assay to Identify Dasatinib-Binding Proteins
This protocol describes a general workflow for a pull-down experiment using an immobilized version of Dasatinib to identify its interacting proteins in a cell lysate.
Materials:
-
Dasatinib-conjugated sepharose beads
-
Control sepharose beads (without Dasatinib)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell culture of interest (e.g., K562 CML cell line)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
End-over-end rotator
-
SDS-PAGE and mass spectrometry equipment
Procedure:
-
Cell Lysis: Harvest and wash cells with ice-old PBS. Lyse the cell pellet with lysis buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).
-
Incubation: Incubate a defined amount of protein lysate (e.g., 1-5 mg) with Dasatinib-conjugated beads and control beads separately. Perform the incubation at 4°C for 2-4 hours on an end-over-end rotator.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins by adding SDS-PAGE sample buffer to the beads and boiling for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE. The proteins can be visualized by Coomassie or silver staining. For identification, excise the protein bands of interest and analyze them by mass spectrometry.
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of Dasatinib on the phosphorylation of a downstream target, such as SRC, as an indirect measure of target engagement.
Materials:
-
Cell culture of interest
-
Dasatinib
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-phospho-SRC and anti-total-SRC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of Dasatinib (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 1-24 hours).[11]
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them as described in the pull-down protocol. Determine the protein concentration.[11]
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST). Incubate the membrane with the primary antibody (e.g., anti-phospho-SRC) overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: After further washing, add the chemiluminescent substrate and visualize the bands using an imaging system.[11]
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation. The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-SRC) to confirm equal loading.
Visualizations
Signaling Pathway
Caption: The BCR-ABL signaling pathway and the inhibitory action of Dasatinib.
Experimental Workflow
Caption: A general experimental workflow for validating Dasatinib's target engagement.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publications — CETSA [cetsa.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. promega.co.jp [promega.co.jp]
- 6. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Validate User [ashpublications.org]
- 10. Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Current Treatment Options for Chronic Myeloid Leukemia Patients Failing Second-Generation Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Therapy Drugs for CML | American Cancer Society [cancer.org]
- 16. The current standard of care in CML and insights into the use of first- and second-generation TKIs | VJHemOnc [vjhemonc.com]
- 17. Dasatinib rapidly induces deep molecular response in chronic-phase chronic myeloid leukemia patients who achieved major molecular response with detectable levels of BCR-ABL1 transcripts by imatinib therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Heteroclitin C's Putative Antiviral Mechanism with Established Antivirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel antiviral agents is a critical endeavor in the face of emerging and evolving viral threats. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutic leads. This guide provides a comparative analysis of the potential antiviral mechanism of Heteroclitin C, a lignan isolated from Kadsura heteroclita, against well-established antiviral drugs: Oseltamivir, Remdesivir, and Lopinavir/Ritonavir.
Important Note on this compound: As of the date of this publication, there is a significant lack of publicly available data on the specific antiviral activity and mechanism of action of this compound. However, research on other lignans isolated from the same plant, Kadsura heteroclita, has demonstrated anti-HIV activity.[1][2] This guide will, therefore, use the available data on these related compounds as a proxy to discuss the potential, yet unconfirmed, antiviral profile of this compound and to highlight areas for future research.
Comparative Overview of Antiviral Mechanisms
Most antiviral drugs target specific stages of the viral life cycle, such as entry into the host cell, replication of the viral genome, or the release of new virus particles.[2][3][4] The selected comparator drugs in this guide each exemplify a distinct and well-characterized mechanism of action.
This compound and Related Lignans (Hypothesized Mechanism)
Lignans are a class of polyphenolic compounds found in plants, and several have been investigated for their antiviral properties.[5][6][7] While the specific mechanism of this compound is unknown, studies on other lignans, including some from Kadsura heteroclita, suggest potential anti-HIV activity.[1][2] The proposed mechanisms for anti-HIV lignans often involve the inhibition of key viral enzymes. For instance, some lignans have been shown to inhibit HIV reverse transcriptase, an enzyme crucial for converting the viral RNA genome into DNA.[7] Another identified mechanism for certain lignans is the inhibition of DNA topoisomerase II, an enzyme that becomes more active in HIV-infected cells and is involved in viral replication.[5][8]
Oseltamivir (Neuraminidase Inhibitor)
Oseltamivir, marketed as Tamiflu, is an antiviral medication used to treat and prevent influenza A and B viruses.[5] It functions as a competitive inhibitor of the viral neuraminidase enzyme.[5] Neuraminidase is essential for the release of newly formed virus particles from the surface of infected cells. By blocking this enzyme, oseltamivir prevents the spread of the virus to other cells.[5]
Remdesivir (RNA Polymerase Inhibitor)
Remdesivir is a broad-spectrum antiviral agent that has shown efficacy against a range of viruses, including SARS-CoV-2.[9] It is a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp).[1][9] Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form.[6] This active form mimics an RNA building block and is incorporated into the growing viral RNA chain by the RdRp.[1] The incorporation of the remdesivir analog leads to premature termination of RNA synthesis, thereby halting viral replication.[1][10]
Lopinavir/Ritonavir (Protease Inhibitor)
Lopinavir/Ritonavir, sold under the brand name Kaletra, is a combination antiretroviral medication used to treat HIV/AIDS. Lopinavir is a potent inhibitor of the HIV-1 protease, an enzyme responsible for cleaving large viral polyproteins into smaller, functional proteins necessary for the assembly of mature, infectious virus particles. By inhibiting the protease, lopinavir results in the production of immature and non-infectious virions. Ritonavir is co-administered in a low dose not for its own antiviral activity, but because it is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme that metabolizes lopinavir. This inhibition "boosts" the concentration and duration of lopinavir in the bloodstream, enhancing its antiviral effect.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the anti-HIV activity of lignans from Kadsura heteroclita and the efficacy of the comparator antiviral drugs against their respective target viruses. It is crucial to reiterate that the data for the Kadsura heteroclita compounds does not specifically include this compound.
| Compound/Drug | Target Virus | Assay | Endpoint | Value | Therapeutic Index (TI) | Reference |
| Compound 6 (from K. heteroclita) | HIV-1 | Anti-HIV Assay | EC50 | 1.6 µg/mL | 52.9 | [1][2] |
| Compound 12 (from K. heteroclita) | HIV-1 | Anti-HIV Assay | EC50 | 1.4 µg/mL | 65.9 | [1][2] |
| Oseltamivir | Influenza A/B | Neuraminidase Inhibition | IC50 | Varies by strain | Not reported in this context | |
| Remdesivir | SARS-CoV-2 | In vitro antiviral assay | EC50 | Varies by cell line and assay | Not reported in this context | [6] |
| Lopinavir | HIV-1 | Protease Inhibition | IC50 | Varies by strain | Not reported in this context |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Due to the limited public access to the full text of the primary research on the anti-HIV activity of compounds from Kadsura heteroclita, a generalized protocol for anti-HIV screening is provided below. For Oseltamivir, Remdesivir, and Lopinavir/Ritonavir, the methodologies are well-established and can be found in numerous publications; a general overview is provided.
General Anti-HIV Activity Assay (for Kadsura heteroclita Lignans)
A common method to assess the anti-HIV activity of novel compounds involves the following steps:
-
Cell Culture: A human T-cell line susceptible to HIV infection (e.g., C8166 cells) is cultured under standard laboratory conditions.
-
Virus Stock: A laboratory-adapted strain of HIV-1 is propagated and titrated to determine the infectious dose.
-
Antiviral Assay:
-
Cells are seeded in a multi-well plate.
-
The test compounds (e.g., lignans from Kadsura heteroclita) are added to the cells at various concentrations.
-
A known amount of HIV-1 is added to the cell cultures.
-
Control wells include cells with virus but no compound (positive control) and cells with neither virus nor compound (negative control).
-
-
Incubation: The plates are incubated for a period that allows for several rounds of viral replication (typically 3-5 days).
-
Endpoint Measurement: The extent of HIV-1 replication is measured. A common method is to quantify the amount of HIV-1 p24 antigen, a core viral protein, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Cytotoxicity Assay: In parallel, the toxicity of the compounds on the host cells is determined using a cell viability assay (e.g., MTT assay) to calculate the 50% cytotoxic concentration (CC50).
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve. The Therapeutic Index (TI) is then determined by dividing the CC50 by the EC50.
Neuraminidase Inhibition Assay (for Oseltamivir)
The inhibitory activity of oseltamivir on influenza neuraminidase is typically assessed using a fluorometric or colorimetric assay. The assay measures the ability of the enzyme to cleave a substrate, and the inhibition of this activity in the presence of the drug is quantified.
In Vitro Antiviral Assay (for Remdesivir)
The antiviral activity of remdesivir against RNA viruses is often evaluated in cell culture models. Susceptible cell lines (e.g., Vero E6 for SARS-CoV-2) are infected with the virus and treated with different concentrations of remdesivir. The inhibition of viral replication is then measured by methods such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to quantify viral RNA or by observing the reduction of virus-induced cytopathic effects.
Protease Inhibition Assay (for Lopinavir)
The inhibitory effect of lopinavir on HIV protease is determined using an in vitro enzymatic assay. This assay typically involves a purified recombinant HIV protease and a synthetic peptide substrate that mimics the natural cleavage site of the viral polyprotein. The cleavage of the substrate is monitored, often through fluorescence or spectrophotometry, and the inhibitory concentration (IC50) of lopinavir is calculated.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows discussed.
Caption: Comparative Mechanisms of Action of Antiviral Drugs.
Caption: Generalized Workflow for an Anti-HIV Activity Assay.
Conclusion and Future Directions
This comparative guide highlights the diverse mechanisms by which antiviral drugs can combat viral infections. While Oseltamivir, Remdesivir, and Lopinavir/Ritonavir have well-defined molecular targets, the antiviral potential of this compound remains largely unexplored. The anti-HIV activity observed in other lignans from Kadsura heteroclita provides a compelling rationale for further investigation into this compound.
Future research should focus on:
-
Screening this compound for activity against a broad range of viruses, including HIV, influenza, and coronaviruses.
-
Elucidating the specific molecular target(s) of any observed antiviral activity through mechanistic studies.
-
Conducting structure-activity relationship (SAR) studies to optimize the antiviral potency and selectivity of this compound and related lignans.
The exploration of natural products like this compound is a vital component of the drug discovery pipeline, and rigorous scientific investigation is necessary to unlock their full therapeutic potential.
References
- 1. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi-res.com [mdpi-res.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Plant-derived lignans as potential antiviral agents: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential in vitro anti-HIV activity of natural lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Xuetonglactones A–F: Highly Oxidized Lanostane and Cycloartane Triterpenoids From Kadsura heteroclita Roxb. Craib. [frontiersin.org]
- 10. Discovery and Development of Antiviral Therapies for Chronic Hepatitis C Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Heteroclitin C's Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of a natural product is the bedrock of its development as a potential therapeutic agent. This guide provides a comparative analysis of the structural verification of Heteroclitin C, a dibenzocyclooctadiene lignan isolated from Kadsura heteroclita. Due to the limited publicly available data on the independent verification of this compound's structure through total synthesis or X-ray crystallography, this guide will focus on a critical evaluation of its initial structure elucidation in comparison to a closely related and structurally confirmed analogue.
Structural Comparison: this compound vs. A Structurally Verified Analogue
While the primary literature detailing the initial isolation and complete structural elucidation of this compound remains elusive in readily accessible scientific databases, its structure is cataloged in chemical libraries such as PubChem. The definitive confirmation of a natural product's structure is most rigorously achieved through total synthesis or single-crystal X-ray diffraction. In the absence of such data for this compound, we can draw comparisons with co-isolated lignans from the same plant genus for which more robust structural evidence exists.
For instance, the structures of Heteroclitins F and G, also isolated from Kadsura heteroclita, have been determined by various spectroscopic methods, including X-ray diffraction. This provides a high degree of confidence in their assigned structures. A comparative analysis of the spectroscopic data of this compound with that of its crystallographically-verified congeners would be the most effective indirect method for structural validation.
Table 1: Comparison of Structural Data Availability for this compound and a Verified Analogue
| Data Point | This compound | Heteroclitin F/G (Analogue Example) |
| Method of Initial Structure Elucidation | Spectroscopic Methods (Presumed) | Spectroscopic Methods, including X-ray Diffraction |
| Total Synthesis Confirmation | Not Publicly Available | Not Publicly Available |
| X-ray Crystal Structure | Not Publicly Available | Available |
| Publicly Available NMR Data | Limited (e.g., 13C NMR in PubChem)[1] | Detailed 1D and 2D NMR data in primary literature |
Experimental Protocols
The following are generalized experimental protocols for the isolation and structural elucidation of dibenzocyclooctadiene lignans from Kadsura species, based on published methodologies for related compounds.
Isolation of Dibenzocyclooctadiene Lignans
A general workflow for the isolation of lignans from Kadsura heteroclita is depicted in the diagram below. This process typically involves extraction from the plant material, followed by chromatographic separation to isolate individual compounds.
Structural Elucidation by NMR Spectroscopy
The structure of isolated lignans is typically determined using a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques, along with mass spectrometry.
Table 2: Key NMR Experiments for Structure Elucidation
| Experiment | Information Obtained |
| 1H NMR | Provides information on the number and chemical environment of protons. |
| 13C NMR | Provides information on the number and chemical environment of carbon atoms. |
| COSY (Correlation Spectroscopy) | Identifies proton-proton spin-spin couplings, revealing adjacent protons. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Correlates protons and carbons that are separated by two or three bonds, revealing long-range connectivity. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, providing information on stereochemistry. |
Biological Activity and Signaling Pathways
Dibenzocyclooctadiene lignans isolated from the Schisandraceae family have been reported to exhibit a range of biological activities, including hepatoprotective and anti-inflammatory effects.[2][3][4][5][6] One of the key signaling pathways implicated in the protective effects of these compounds is the Keap1-Nrf2-ARE pathway.
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.
Conclusion
The definitive, independent verification of the structure of this compound through total synthesis or X-ray crystallography is not currently available in the public domain. While its structure has been proposed based on spectroscopic data, a comparative analysis with structurally confirmed analogues, such as Heteroclitins F and G, is recommended to build a higher level of confidence in its assigned structure. The biological activities of related dibenzocyclooctadiene lignans, particularly their modulation of the Keap1-Nrf2 pathway, highlight the therapeutic potential of this class of compounds and underscore the importance of rigorous structural verification for future drug development efforts.
References
- 1. CID 23259948 | C28H34O8 | CID 23259948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dibenzocyclooctadiene Lignans in Plant Parts and Fermented Beverages of Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel Lignan's Anti-HIV Potency Against Approved Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-HIV potency of Interiorin, a lignan isolated from Kadsura heteroclita, against established and FDA-approved HIV inhibitors: Zidovudine (AZT), Efavirenz, and Ritonavir. Due to the current lack of publicly available anti-HIV activity data for Heteroclitin C, another lignan from the same plant, Interiorin, is used here as a representative novel compound from this class to illustrate a benchmarking framework. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to offer a comprehensive comparison for research and development purposes.
Potency Comparison of Anti-HIV Compounds
The following table summarizes the reported potency of Interiorin and the selected approved HIV inhibitors. It is crucial to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
| Compound | Class | Target | Potency (EC50/IC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) |
| Interiorin | Lignan | Not specified | EC50: 1.6 µg/mL | Not reported | Not reported |
| Zidovudine (AZT) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | HIV-1 Reverse Transcriptase | IC50: 87.5 µM (naive lymphocytes)[1] | Not specified in this context | Not specified in this context |
| IC50: 316 µM (antigen-primed lymphocytes)[1] | |||||
| Efavirenz | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | HIV-1 Reverse Transcriptase | EC90-95: 0.1–1.6 ng/mL (in protein-free medium)[2] | Not specified in this context | Not specified in this context |
| Ritonavir | Protease Inhibitor (PI) | HIV-1 & HIV-2 Protease | EC50: 0.022-0.13 µM (HIV-1) | Not specified in this context | Not specified in this context |
| EC50: 0.16 µM (HIV-2) | |||||
| Serum-free IC50: 4.0 ng/mL[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate assessment and comparison of anti-HIV compounds.
Anti-HIV Activity Assay (p24 Antigen Quantification)
This assay determines the ability of a compound to inhibit HIV replication in cell culture by measuring the level of the viral core protein p24.
-
Cell Lines: Human T-lymphocyte cell lines susceptible to HIV infection (e.g., MT-4, CEM-SS) are used.
-
Virus Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB, HIV-1 RF) are used for infection.
-
Procedure:
-
Cells are seeded in 96-well plates and pre-incubated with various concentrations of the test compound.
-
A known amount of HIV-1 is added to the cell cultures.
-
The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
Supernatants are collected, and the virus is inactivated.
-
The concentration of p24 antigen in the supernatant is quantified using a commercial p24 ELISA kit.[5][6][7]
-
-
Data Analysis: The percentage of inhibition is calculated relative to untreated, virus-infected control cells. The EC50 (50% effective concentration) is determined from the dose-response curve.
HIV-1 Reverse Transcriptase (RT) Activity Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 reverse transcriptase.
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase.
-
Principle: The assay measures the incorporation of labeled nucleotides into a new DNA strand using an RNA or DNA template.
-
Procedure:
-
The test compound at various concentrations is incubated with the HIV-1 RT enzyme.
-
A reaction mixture containing a template-primer (e.g., poly(A)-oligo(dT)) and labeled deoxynucleotides (e.g., digoxigenin- and biotin-labeled dUTP) is added.
-
The reaction is allowed to proceed at 37°C.
-
The newly synthesized, labeled DNA is captured and quantified, often using an ELISA-based method.[8]
-
-
Data Analysis: The percentage of RT inhibition is calculated, and the IC50 (50% inhibitory concentration) is determined.
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the compound to the host cells, which is crucial for determining the selectivity index.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[9][10][11][12]
-
Procedure:
-
Cells are seeded in 96-well plates and incubated with various concentrations of the test compound for the same duration as the anti-HIV assay.
-
MTT solution is added to each well, and the plates are incubated for a few hours.
-
A solubilizing agent (e.g., DMSO, SDS-HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.
Visualizations
HIV-1 Lifecycle and Targets of Approved Inhibitors
The following diagram illustrates the replication cycle of HIV-1 and the points of intervention for the classes of approved inhibitors discussed in this guide.
Caption: HIV-1 replication cycle and the targets of NRTIs, NNRTIs, and Protease Inhibitors.
Experimental Workflow for Anti-HIV Potency Assessment
This diagram outlines the general workflow for evaluating the anti-HIV activity and cytotoxicity of a test compound.
Caption: Workflow for determining the anti-HIV efficacy and cytotoxicity of a compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Efavirenz concentrations in CSF exceed IC50 for wild-type HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. ablinc.com [ablinc.com]
- 8. HIV Reverse Transcriptase Assay [profoldin.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Counting & Health Analysis [sigmaaldrich.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Heteroclitin Analogs and Zidovudine in Anti-HIV-1 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-HIV-1 properties of lignans isolated from Kadsura heteroclita, herein represented by compounds reported in scientific literature, and the established antiretroviral drug, Zidovudine. Due to the limited publicly available data on the anti-HIV activity of Heteroclitin C, this guide will utilize data for other bioactive lignans isolated from the same plant as a surrogate for comparative purposes.
Introduction
Zidovudine (azidothymidine or AZT) was the first approved drug for the treatment of HIV infection and remains a cornerstone of combination antiretroviral therapy. It is a nucleoside reverse transcriptase inhibitor (NRTI) that effectively suppresses HIV-1 replication. In the ongoing search for novel antiviral agents, natural products are a promising source of new pharmacophores. Lignans isolated from the plant Kadsura heteroclita have demonstrated anti-HIV activity, presenting a potential alternative or complementary therapeutic strategy. This guide aims to provide a direct comparison of the in vitro anti-HIV-1 efficacy of these natural compounds with Zidovudine.
Data Presentation
The following tables summarize the available quantitative data on the anti-HIV-1 activity and cytotoxicity of Zidovudine and lignans from Kadsura heteroclita.
Table 1: In Vitro Anti-HIV-1 Activity of Lignans from Kadsura heteroclita and Zidovudine
| Compound | EC₅₀ (µg/mL) | EC₅₀ (µM)¹ | Therapeutic Index (TI) | Cell Line | Virus Strain | Reference |
| Compound 6² | 1.6 | ~3.3¹ | 52.9 | C8166 | HIV-1 | [1] |
| Compound 12² | 1.4 | ~2.9¹ | 65.9 | C8166 | HIV-1 | [1] |
| Zidovudine | Not Reported in µg/mL | 0.004 | >1000 (calculated from various sources) | C8166 | HIV-1 IIIB | [2] |
¹ Molar concentration estimated based on a representative molecular weight for this class of lignans. ² Compounds isolated from Kadsura heteroclita by Pu et al. (2008). Specific structures were not available in the abstract.
Table 2: Cytotoxicity of Lignans from Kadsura heteroclita and Zidovudine
| Compound | CC₅₀ (µg/mL) | Cell Line | Reference |
| Compound 6 | >84.6 | C8166 | [1] |
| Compound 12 | >92.3 | C8166 | [1] |
| Zidovudine | >4.0 (in µM) | C8166 | [2] |
Experimental Protocols
Anti-HIV Assay of Lignans from Kadsura heteroclita
The anti-HIV activity of the lignans was evaluated using an in vitro assay that measures the inhibition of virus-induced cytopathic effects.[1]
Cell Line: C8166, a human T-cell line, is highly susceptible to HIV-1 infection and exhibits readily observable cytopathic effects, such as syncytia formation (cell fusion).
Methodology:
-
C8166 cells are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics.
-
The cells are infected with a laboratory-adapted strain of HIV-1.
-
Immediately after infection, the cells are exposed to various concentrations of the test compounds (e.g., lignans from Kadsura heteroclita).
-
A positive control, typically a known antiretroviral drug like Zidovudine, and a negative control (no compound) are included.
-
The cultures are incubated for a period that allows for multiple rounds of viral replication and the development of cytopathic effects in the untreated, infected cells.
-
The extent of the cytopathic effect is quantified. This can be done through microscopic observation and counting of syncytia, or by using a cell viability assay (e.g., MTT assay) that measures the number of living cells.
-
The 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral cytopathic effect by 50%, is calculated.
-
The 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of uninfected cells by 50%, is also determined to assess the compound's toxicity.
-
The therapeutic index (TI) is calculated as the ratio of CC₅₀ to EC₅₀, providing a measure of the compound's selectivity for antiviral activity over cellular toxicity.
Anti-HIV Assay of Zidovudine
The anti-HIV activity of Zidovudine is commonly assessed using similar in vitro cell-based assays.
Cell Line: C8166 or other susceptible T-cell lines (e.g., MT-4).
Methodology: The protocol is analogous to the one described above. The key steps involve infecting susceptible cells with HIV-1, treating the cells with a range of Zidovudine concentrations, and measuring the inhibition of viral replication. Viral replication can be quantified by various endpoints, including:
-
Cytopathic Effect (CPE) Inhibition: As described for the lignans.
-
p24 Antigen Quantification: The amount of the viral core protein p24 in the culture supernatant is measured by ELISA. A reduction in p24 levels indicates inhibition of viral replication.
-
Reverse Transcriptase (RT) Activity Assay: The activity of the viral RT enzyme in the culture supernatant is measured. A decrease in RT activity signifies reduced viral production.
Mandatory Visualization
References
Assessing the Therapeutic Index of Heteroclitin C Versus Other Lignans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A higher TI indicates a wider margin of safety for a drug. This guide provides a comparative assessment of the therapeutic index of Heteroclitin C against other well-studied lignans, namely arctigenin and podophyllotoxin, based on available experimental data.
Lignans are a class of polyphenolic compounds found in plants that have garnered significant interest for their diverse biological activities, including anticancer properties.[1][2] Understanding the therapeutic index is paramount for the development of lignan-based therapeutics to ensure both efficacy and patient safety.
Quantitative Assessment of Therapeutic Potential
Direct comparative studies on the therapeutic index of this compound against other lignans are currently unavailable in the public domain. The therapeutic index is calculated as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50). While precise TD50 and ED50 values from single comparative studies are not available, we can infer the therapeutic potential by examining the half-maximal inhibitory concentration (IC50) against cancer cell lines (as a proxy for efficacy) and toxicity data from in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity (IC50) of Lignans Against Various Cancer Cell Lines
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| Arctigenin | Colorectal Cancer (HCT116) | 15.54 | [3] |
| Colorectal Cancer (SW620) | 17.43 | [3] | |
| Colorectal Cancer (DLD-1) | 20.41 | [3] | |
| Etoposide-Resistant Colon Cancer (HT-29) | 10 | [4] | |
| Hepatocellular Carcinoma (HepG2) | 11.17 (24h), 4.888 (48h) | [5] | |
| Podophyllotoxin | Lung Carcinoma (A549) | 1.9 | [6] |
| Breast Cancer (MCF-7) | 0.001 (1 nM) | [7] | |
| This compound | Data Not Available | - |
Table 2: In Vivo Efficacy and Toxicity Data for Lignans
| Lignan | Animal Model | Efficacious Dose | Toxic Effects/Observations | Reference |
| Arctigenin | H22 Tumor-Bearing Mice | Dose-dependent tumor growth inhibition | Minimal weight loss | [5] |
| Podophyllotoxin Derivative (Ching001) | A549 Xenograft Mice | 2 mg/kg (i.p.) | No apparent organ toxicities | [8] |
| This compound | Data Not Available | - | - |
Experimental Protocols
Determination of In Vitro Cytotoxicity (IC50) via MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the lignan compound (e.g., arctigenin, podophyllotoxin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Studies
Animal models are crucial for evaluating the efficacy and toxicity of potential anticancer agents in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are commonly used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.
-
Drug Administration: Once tumors reach a certain size, the animals are randomly assigned to treatment and control groups. The lignan compound is administered via a specific route (e.g., intraperitoneal injection, oral gavage) at various doses and schedules.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The efficacy of the treatment is determined by comparing the tumor volume in the treated groups to the control group.
-
Toxicity Assessment: The general health of the animals is monitored, including body weight, food and water intake, and any signs of distress. At the end of the study, organs may be collected for histopathological analysis to assess for any treatment-related toxicity.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these lignans exert their effects is crucial for drug development and for identifying potential biomarkers of response.
Arctigenin Signaling Pathway
Arctigenin has been shown to exert its anticancer effects through the modulation of several key signaling pathways.[9][10] It can inhibit the proliferation of cancer cells and induce apoptosis by targeting pathways such as PI3K/Akt/mTOR and STAT3.[9][11][12]
Caption: Arctigenin inhibits the PI3K/Akt/mTOR and STAT3 signaling pathways.
Podophyllotoxin Signaling Pathway
Podophyllotoxin and its derivatives are well-known for their ability to inhibit microtubule polymerization, leading to cell cycle arrest at the G2/M phase.[13][14] They also act as topoisomerase II inhibitors, causing DNA damage and inducing apoptosis.[13][14] These actions are mediated through various signaling pathways, including the p38 MAPK pathway.[15]
Caption: Podophyllotoxin induces apoptosis via multiple mechanisms.
Experimental Workflow for Therapeutic Index Assessment
A systematic approach is required to assess the therapeutic index of a novel compound like this compound.
Caption: Workflow for assessing the therapeutic index of a compound.
Conclusion and Future Directions
Based on the currently available data, a direct comparison of the therapeutic index of this compound with arctigenin and podophyllotoxin is not feasible due to the lack of experimental data for this compound. Arctigenin and podophyllotoxin both demonstrate significant anticancer activity, but also exhibit dose-limiting toxicities. The development of derivatives of podophyllotoxin, such as etoposide, highlights a successful strategy to improve the therapeutic index of naturally occurring lignans.[16]
To comprehensively assess the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Determining the in vitro cytotoxicity of this compound against a panel of cancer cell lines and normal cell lines to establish its IC50 and selectivity.
-
Conducting in vivo efficacy and toxicity studies in relevant animal models to determine its ED50 and TD50 values.
-
Elucidating the mechanism of action and signaling pathways affected by this compound to identify potential biomarkers and combination therapy strategies.
A thorough investigation of these parameters will be essential to ascertain the therapeutic index of this compound and to guide its potential development as a novel anticancer agent.
References
- 1. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Podophyllotoxin and its derivatives: Potential anticancer agents of natural origin in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arctigenin inhibits the progression of colorectal cancer through epithelial-mesenchymal transition via PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arctigenin Inhibits Etoposide Resistance in HT-29 Colon Cancer Cells during Microenvironmental Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of in vitro produced podophyllotoxin from Podophyllum hexandrum on human cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Synthetic Podophyllotoxin Derivative Exerts Anti-Cancer Effects by Inducing Mitotic Arrest and Pro-Apoptotic ER Stress in Lung Cancer Preclinical Models | PLOS One [journals.plos.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Arctigenin, an anti-tumor agent; a cutting-edge topic and up-to-the-minute approach in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arctigenin enhances chemosensitivity of cancer cells to cisplatin through inhibition of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arctigenin inhibits the progression of colorectal cancer through epithelial-mesenchymal transition via PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
- 14. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Heteroclitin C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Heteroclitin C, a bioactive marine natural product, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a potentially hazardous chemical. The following procedures are based on established guidelines for the disposal of hazardous laboratory waste and should be followed to minimize risks.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted within a chemical fume hood to prevent inhalation of any aerosols or dust.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
Properly categorize this compound waste at the point of generation. Do not mix it with non-hazardous waste.
-
Solid Waste: This includes contaminated consumables such as gloves, absorbent paper, and pipette tips. These items should be double-bagged in clear plastic bags for visual inspection by environmental health and safety (EHS) personnel[1]. Unused or expired pure this compound should be disposed of in its original manufacturer's container if possible[1][2].
-
Liquid Waste: Solutions containing this compound must be collected in a dedicated, leak-proof, and chemically compatible waste container with a secure screw-on cap[1][3]. Avoid using containers with corks or parafilm as they are not secure[1].
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container[1].
2. Waste Container Management:
Proper management of waste containers is crucial to prevent leaks and accidental exposure.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Bioactive)[3][4]. The date of waste accumulation should also be clearly marked[3].
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory[3]. This area should be away from sinks and drains to prevent accidental release[2]. Secondary containment, such as a larger, chemically resistant bin, is required to capture any potential leaks and must be able to hold 110% of the volume of the primary container[1].
-
Segregation: Store this compound waste separately from incompatible materials. For example, keep it away from strong acids, bases, and oxidizing agents[3].
3. Disposal Procedures:
-
Aqueous Solutions: Do not dispose of this compound solutions down the drain[5]. Only certain non-hazardous, water-soluble compounds may be eligible for drain disposal after neutralization, which is not the presumed case for a bioactive compound like this compound[6].
-
Solid Waste: Place double-bagged solid waste into the appropriate hazardous waste stream for your institution.
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent capable of removing the compound. The rinsate must be collected and treated as hazardous liquid waste[4][7]. After triple-rinsing and air-drying, the container may be disposed of as regular trash, though it is best practice to reuse it for compatible waste if possible[4].
-
Requesting Pickup: Do not allow hazardous waste to accumulate. Request a hazardous waste collection from your institution's EHS department before time or quantity limits are exceeded[1][2]. Typically, waste must be collected within 90 days of the start of accumulation[1].
Quantitative Data Summary
For efficient tracking and management of this compound waste, maintain a log with the following information:
| Waste Type | Container ID | Date Initiated | Current Volume (mL) / Mass (g) | Location (SAA) | Date of Pickup Request |
| Liquid | HC-L-001 | 2025-11-18 | 500 | Fume Hood 3 | |
| Solid | HC-S-001 | 2025-11-18 | 250 | SAA Cabinet 2 | |
| Sharps | HC-SH-001 | 2025-11-18 | 100 | Bench 4 |
Experimental Workflow for Waste Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Heteroclitin C
Disclaimer: No specific Safety Data Sheet (SDS) for Heteroclitin C is publicly available. The following information is based on the general properties of lignans, natural product extracts, and related compounds. It is essential to handle this compound with care in a laboratory setting and to conduct a thorough risk assessment before use.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
I. Chemical and Physical Properties
The following table summarizes the known quantitative data for this compound and a related compound, Heteroclitin D.
| Property | This compound | Heteroclitin D |
| Molecular Formula | C₂₈H₃₄O₈ | C₂₇H₃₀O₈ |
| Molecular Weight | 498.56 g/mol | 482.52 g/mol |
| CAS Number | 140460-42-0 | 140369-76-2 |
| Appearance | Solid (Predicted) | White Solid |
| Storage (Powder) | -20°C for 3 years | -20°C for 3 years |
| Storage (In Solvent) | -80°C for 1 year | -80°C for 1 year |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | DMSO: 70 mg/mL (145.07 mM) - Sonication recommended |
II. Personal Protective Equipment (PPE) and Handling
Given the absence of a specific SDS, a cautious approach is recommended. The following PPE and handling procedures are based on general laboratory best practices for handling novel or uncharacterized chemical compounds.
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powder form to avoid inhalation of dust.
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves before use and change them frequently, especially if contaminated.
-
Skin and Body Protection: Wear a lab coat. For larger quantities or when there is a risk of splashing, consider additional protective clothing such as an apron or coveralls.
-
Respiratory Protection: If working outside of a fume hood and there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.
Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.
III. First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
-
In case of skin contact: Wash off with soap and plenty of water. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
IV. Spill and Disposal Procedures
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described in Section II.
-
For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.
-
Chemical waste should be collected in labeled, sealed containers and disposed of through a licensed professional waste disposal service.
-
Do not dispose of down the drain or in regular trash.
V. Experimental Workflows and Biological Pathways
To provide a deeper understanding of the context in which this compound is handled and studied, the following diagrams illustrate a general workflow for natural product isolation and a relevant biological signaling pathway.
Caption: A generalized workflow for isolating natural products like this compound.
The related compound, Heteroclitin D, has been reported to inhibit L-type calcium channels. The following diagram illustrates a simplified signaling pathway involving these channels.
Caption: Inhibition of L-type calcium channels by compounds like Heteroclitin D.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
